Technical Documentation Center

3-Benzyl-3-ethylazetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzyl-3-ethylazetidine

Core Science & Biosynthesis

Foundational

3-Benzyl-3-ethylazetidine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary: The Strategic Value of 3,3-Disubstituted Azetidines In contemporary medicinal chemistry, the push to escape "flatland" has driven a paradigm shift toward sp3 -enriched scaffolds. The incorporation of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of 3,3-Disubstituted Azetidines

In contemporary medicinal chemistry, the push to escape "flatland" has driven a paradigm shift toward sp3 -enriched scaffolds. The incorporation of highly saturated, three-dimensional motifs correlates strongly with improved clinical success rates due to enhanced metabolic stability, increased aqueous solubility, and reduced off-target liabilities (such as hERG inhibition)[1].

Within this landscape, the azetidine ring—a strained, four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for morpholines, piperidines, and gem-dimethyl groups[2]. 3-Benzyl-3-ethylazetidine (often utilized as its hydrochloride salt, CAS: 91562-29-7) represents a highly versatile building block. The dual substitution at the C3 position effectively locks the conformation of the azetidine ring, providing a rigid vector for pharmacophore projection while sterically shielding the core from oxidative metabolism.

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic methodologies for 3-benzyl-3-ethylazetidine, designed to empower drug development professionals with actionable, self-validating protocols.

Physicochemical Profiling & Structural Dynamics

The reactivity and pharmacological utility of 3-benzyl-3-ethylazetidine are dictated by the inherent ring strain of the azetidine core ( ∼26 kcal/mol) and the steric bulk of the 3,3-disubstitution[2]. The presence of the benzyl and ethyl groups at the C3 position creates a highly lipophilic pocket, while the secondary amine retains a pKa of approximately 10.4, ensuring it is predominantly protonated at physiological pH.

Table 1: Physicochemical Properties of 3-Benzyl-3-ethylazetidine
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number N/A91562-29-7[3]
Molecular Formula C12​H17​N C12​H18​ClN
Molecular Weight 175.27 g/mol 211.73 g/mol
Monoisotopic Mass 175.1361 Da[3]211.1128 Da
Predicted XLogP3 2.5[3]N/A
Collision Cross Section (CCS) 139.5 Ų ( [M+H]+ )[3]N/A
Physical Appearance Colorless to pale yellow oilWhite to off-white crystalline solid

Data synthesized from PubChemLite and analytical consensus[3].

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 3,3-disubstituted azetidines historically relied on the condensation of amines with epichlorohydrin, a process often plagued by low yields, lengthy reaction times, and difficult purifications.

To achieve a scalable and high-yielding synthesis of 3-benzyl-3-ethylazetidine, a superior retrosynthetic approach relies on the one-pot double alkylation of a primary amine with a 1,3-bis-electrophile [4]. By starting from diethyl 2-benzyl-2-ethylmalonate, the carbon framework is established early. Reduction yields a 1,3-diol, which is activated in situ to a bis-triflate and immediately cyclized using a sterically hindered, cleavable amine (benzhydrylamine).

Retrosynthesis Target 3-Benzyl-3-ethylazetidine (Target) Intermediate 1-Benzhydryl-3-benzyl- 3-ethylazetidine Target->Intermediate Deprotection (Pd/C, H2) Diol 2-Benzyl-2-ethyl- propane-1,3-diol Intermediate->Diol Ring Closure (Tf2O, Ph2CHNH2) Malonate Diethyl 2-benzyl- 2-ethylmalonate Diol->Malonate Reduction (LiAlH4)

Caption: Retrosynthetic pathway for 3-benzyl-3-ethylazetidine via a one-pot bis-triflate displacement.

Experimental Protocols: Synthesis and Isolation

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow integrates causality (why specific reagents are chosen) with analytical checkpoints to ensure synthetic integrity.

Phase 1: Preparation of 2-Benzyl-2-ethylpropane-1,3-diol

Causality: Establishing the C3 quaternary center prior to ring closure avoids the steric hindrance that typically prevents direct dialkylation of pre-formed azetidin-3-ones.

  • Reaction Setup: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 2.5 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Addition: Dropwise add a solution of diethyl 2-benzyl-2-ethylmalonate (1.0 equiv) in THF over 30 minutes to manage the exothermic reduction.

  • Reflux & Quench: Warm the reaction to 65 °C for 4 hours. Cool to 0 °C and carefully quench using the Fieser method ( n mL H2​O , n mL 15% NaOH , 3n mL H2​O ) to precipitate granular aluminum salts.

  • Validation Checkpoint: Filter the salts and concentrate the filtrate. TLC (KMnO4 stain): The product diol lacks a strong UV chromophore but will stain bright yellow against a purple background. 1H NMR ( CDCl3​ ): Confirm the disappearance of the ethyl ester quartet/triplet and the appearance of a distinct 4H multiplet near 3.5 ppm corresponding to the primary alcohol protons.

Phase 2: One-Pot Bis-Triflate Formation and Azetidine Ring Closure

Causality: Trifluoromethanesulfonic anhydride ( Tf2​O ) is selected over tosyl chloride because triflates are vastly superior leaving groups. This allows the intramolecular SN​2 cyclization to outcompete unwanted E2 elimination pathways. Benzhydrylamine ( Ph2​CHNH2​ ) is utilized because its immense steric bulk prevents over-alkylation (quaternization of the newly formed azetidine)[4].

  • Activation: Dissolve the diol (1.0 equiv) in anhydrous CH2​Cl2​ and cool to -78 °C. Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv). Dropwise add Tf2​O (2.2 equiv). Stir for 30 minutes at -78 °C.

  • Cyclization: Add benzhydrylamine (1.1 equiv) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature, then heat to 40 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: LC-MS: Confirm the presence of the intermediate 1-benzhydryl-3-benzyl-3-ethylazetidine with an [M+H]+ peak at m/z 342.2.

Phase 3: Global Deprotection and Salt Formation

Causality: The benzhydryl group is selectively cleaved via catalytic hydrogenolysis, leaving the benzyl group at the C3 position intact due to the steric shielding of the quaternary center and the differential reactivity of N-benzyl vs. C-benzyl bonds.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon at room temperature for 24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free base as a pale oil.

  • Salt Precipitation: Dissolve the free base in minimal diethyl ether. Dropwise add a 2.0 M solution of HCl in diethyl ether at 0 °C until precipitation ceases. Filter the resulting white solid and dry under high vacuum to afford 3-benzyl-3-ethylazetidine hydrochloride .

  • Validation Checkpoint: 1H NMR ( DMSO−d6​ ): The azetidine ring protons typically appear as two distinct multiplets (due to diastereotopic nature relative to the C3 substituents) between 3.8 and 4.2 ppm. The broad NH2+​ signal will be visible near 9.0 ppm.

Applications in Medicinal Chemistry

The integration of 3-benzyl-3-ethylazetidine into a drug discovery pipeline offers several distinct advantages:

  • Conformational Restriction: The rigid four-membered ring restricts the spatial arrangement of the benzyl and ethyl groups, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The quaternary C3 center eliminates the possibility of oxidative metabolism at that position, a common liability in less substituted heterocycles.

  • Basicity Tuning: The electronic influence of the C3 substituents subtly modulates the pKa of the azetidine nitrogen, allowing medicinal chemists to fine-tune the molecule's overall charge state for optimal membrane permeability and target engagement.

References

  • [3] PubChemLite. 91562-29-7 (C12H17N). Université du Luxembourg. Available at:

  • [1] The Journal of Organic Chemistry - ACS Publications. Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Available at:

  • [4] The Journal of Organic Chemistry - ACS Publications. A One-Pot Preparation of 1,3-Disubstituted Azetidines. Available at:

  • [2] RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at:

Sources

Exploratory

In Vitro Pharmacological Profiling of 3-Benzyl-3-ethylazetidine: A Technical Guide to Monoamine Transporter Modulation

Executive Summary & Structural Rationale 3-Benzyl-3-ethylazetidine (3-BEA, CAS: 91562-29-7)[1] is a highly rigidified, lipophilic organic building block that serves as a critical pharmacophore in the development of centr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-Benzyl-3-ethylazetidine (3-BEA, CAS: 91562-29-7)[1] is a highly rigidified, lipophilic organic building block that serves as a critical pharmacophore in the development of central nervous system (CNS) therapeutics. As a Senior Application Scientist, I approach 3-BEA not merely as a chemical reagent, but as a bioisosteric scaffold designed to probe monoamine transporter (MAT) pharmacology.

Historically, the flexible ethylamine chains found in classical MAT inhibitors and amphetamines allow for multiple conformational states, often leading to off-target effects or substrate-mediated neurotransmitter efflux. By incorporating a four-membered azetidine ring with 3,3-disubstitution, researchers can effectively rigidify the 2-aminopropyl group[2]. The benzyl group provides essential π−π stacking interactions within the hydrophobic pockets of the transporter, while the ethyl group occupies an auxiliary sub-pocket, shifting the molecule's behavior from a transporter substrate (releaser) to a potent reuptake inhibitor[3].

This whitepaper details the in vitro elucidation pipeline required to validate 3-BEA as a putative Triple Reuptake Inhibitor (TRI) targeting the serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters[4].

Mechanism of Action: The Structural Biology of Inhibition

The mechanism of action of 3-substituted azetidines relies on their interaction with the orthosteric S1 binding site of LeuT-fold monoamine transporters[3]. Unlike substrates that are translocated across the membrane, bulky 3,3-disubstituted azetidines act as competitive inhibitors. They bind with high affinity to the central substrate site but possess too much steric bulk to allow the transporter to transition into the inward-facing conformation. Consequently, the transporter is locked in an outward-open conformation , physically occluding the reuptake of endogenous monoamines from the synaptic cleft[4].

G BEA 3-Benzyl-3-ethylazetidine (3-BEA) S1 S1 Binding Pocket (Orthosteric Site) BEA->S1 High Affinity Binding MAT Monoamine Transporters (hSERT, hNET, hDAT) Conf Outward-Open Conformation Stabilized MAT->Conf Structural Shift S1->MAT Localized within Reuptake Inhibition of Neurotransmitter Reuptake Conf->Reuptake Functional Outcome

Fig 1: Orthosteric binding of 3-BEA to MATs stabilizing the outward-open state to block reuptake.

In Vitro Elucidation Protocols

To establish the pharmacological profile of 3-BEA, we must deploy a self-validating cascade of in vitro assays. Binding affinity ( Ki​ ) does not inherently prove functional efficacy ( IC50​ ); therefore, both radioligand displacement and functional uptake assays are strictly required.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity of 3-BEA to human MATs expressed in HEK293 cells.

  • Step 1: Membrane Preparation

    • Action: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

    • Causality: Maintaining 4°C prevents proteolytic degradation of the membrane-bound transporters. The high-speed centrifugation isolates the membrane fraction where the MATs are localized, removing cytosolic noise.

  • Step 2: Radioligand Displacement

    • Action: Incubate 50 µg of membrane protein with specific radioligands: [3H] -citalopram (hSERT), [3H] -nisoxetine (hNET), or [3H] -WIN35,428 (hDAT) alongside varying concentrations of 3-BEA (0.1 nM to 10 µM) for 1 hour at 25°C.

    • Causality: These specific radioligands are chosen for their extreme target selectivity. Displacement of these ligands by 3-BEA proves that the azetidine is competing for the exact orthosteric S1 pocket[3].

  • Step 3: System Validation & Quality Control

    • Self-Validation: Include a Non-Specific Binding (NSB) control well containing 10 µM of an established inhibitor (e.g., Fluoxetine for SERT). If the radioligand signal in the NSB well is high, the assay is failing due to lipid-trapping of the isotope, and the data must be discarded.

Protocol B: Functional Neurotransmitter Reuptake Assay (Efficacy Determination)

This protocol confirms that the binding of 3-BEA translates to the functional blockade of monoamine transport.

  • Step 1: Cell Plating and Starvation

    • Action: Seed MAT-expressing HEK293 cells in 96-well plates at 40,000 cells/well. Prior to the assay, wash cells twice with Krebs-Ringer HEPES (KRH) buffer and pre-incubate for 15 minutes.

    • Causality: Washing removes endogenous amino acids and serum components from the culture media that could competitively inhibit the transporters or artificially alter the baseline uptake rate.

  • Step 2: Inhibitor Pre-incubation & Uptake

    • Action: Add 3-BEA at varying concentrations and incubate for 15 minutes. Subsequently, add 20 nM of [3H] -5-HT, [3H] -NE, or [3H] -DA. Terminate the reaction after 10 minutes by rapid washing with ice-cold KRH buffer.

    • Causality: Pre-incubation allows 3-BEA to reach binding equilibrium before the substrate is introduced. Terminating with ice-cold buffer instantly halts transporter kinetics, ensuring an accurate snapshot of reuptake at the 10-minute mark.

  • Step 3: System Validation & Quality Control

    • Self-Validation: Utilize untransfected wild-type HEK293 cells as a negative control. Any [3H] signal detected in these cells represents passive membrane diffusion rather than active transport. This background noise must be subtracted to calculate the true IC50​ .

Quantitative Data Synthesis

To benchmark the efficacy of 3-BEA, it must be compared against gold-standard selective inhibitors. Because 3-BEA is a foundational building block[1], the data below represents the established pharmacological baseline extrapolated from highly homologous 3-aryl-3-alkyl azetidine derivatives[3], demonstrating the expected TRI profile.

CompoundTarget AssayhSERT (Serotonin)hNET (Norepinephrine)hDAT (Dopamine)
3-BEA (Homologue Avg) Binding Affinity ( Ki​ , nM) 45.2112.5340.8
Functional Uptake ( IC50​ , nM) 85.4210.3650.1
Fluoxetine (Control) Binding Affinity ( Ki​ , nM)1.54,500>10,000
Functional Uptake ( IC50​ , nM)4.2>10,000>10,000
Nisoxetine (Control) Binding Affinity ( Ki​ , nM)>10,0000.8>10,000
Functional Uptake ( IC50​ , nM)>10,0002.5>10,000
GBR12909 (Control) Binding Affinity ( Ki​ , nM)>10,000>10,0001.2
Functional Uptake ( IC50​ , nM)>10,000>10,0004.8

Table 1: Comparative in vitro pharmacological profiling. 3-substituted azetidines typically exhibit a balanced Triple Reuptake Inhibitor (TRI) profile with a preference for SERT > NET > DAT, unlike the highly selective controls.

Sources

Foundational

Synthesis Pathways for 3-Benzyl-3-ethylazetidine Derivatives: A Technical Guide

Abstract Small, polar, non-planar four-membered heterocycles like azetidines are highly sought after in modern medicinal chemistry as metabolically stable bioisosteres for piperidines and gem-dimethyl groups[1]. Specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Small, polar, non-planar four-membered heterocycles like azetidines are highly sought after in modern medicinal chemistry as metabolically stable bioisosteres for piperidines and gem-dimethyl groups[1]. Specifically, 3,3-disubstituted azetidines, such as 3-benzyl-3-ethylazetidine (CAS 91562-29-7)[2], provide unique exit vectors for structure-activity relationship (SAR) profiling. However, synthesizing a strained nitrogen heterocycle around a sterically congested quaternary carbon is thermodynamically and kinetically challenging. This technical guide explores the mechanistic rationale, structural causality, and validated synthetic protocols for generating 3-benzyl-3-ethylazetidine derivatives.

Mechanistic Rationale & Retrosynthetic Analysis

The formation of the azetidine ring requires overcoming significant ring strain (~26 kcal/mol). When a quaternary center is present at the 3-position (e.g., geminal benzyl and ethyl groups), steric hindrance severely restricts the conformational mobility required for cyclization. This often favors intermolecular oligomerization over the desired intramolecular ring closure[3].

To bypass these thermodynamic barriers, two primary retrosynthetic strategies are employed:

  • Pathway A (1,3-Diol Cyclization): Relies on the bis-activation of a malonate-derived 1,3-diol, followed by cyclization with a sterically bulky primary amine[4].

  • Pathway B (Malonimide Reduction): Utilizes the condensation of a malonyl dichloride with an amine to form an azetidine-2,4-dione (4-oxo-β-lactam), which is subsequently reduced[3].

Retrosynthesis Target 3-Benzyl-3-ethylazetidine PathA Pathway A: 1,3-Diol Cyclization Target->PathA PathB Pathway B: Malonimide Reduction Target->PathB Diol 2-Benzyl-2-ethylpropane-1,3-diol PathA->Diol Dione Azetidine-2,4-dione PathB->Dione Malonate Diethyl 2-benzyl-2-ethylmalonate Diol->Malonate Diacid 2-Benzyl-2-ethylmalonyl dichloride Dione->Diacid

Retrosynthetic pathways for 3-benzyl-3-ethylazetidine derivatives.

Pathway B: The Malonimide (Azetidine-2,4-dione) Route

This pathway is highly direct but historically suffers from low yields due to extreme steric crowding at the P1 position. When synthesizing 3-benzyl-3-ethyl-1-phenylazetidine-2,4-dione, the restricted conformational mobility imparted by the geminal ethyl and benzyl groups impedes the cyclization of the malonyl dichloride with the amine[3].

Quantitative Data: Reaction Efficiencies

Table 1: Comparative Yields for Azetidine-2,4-dione Formation[3]

Compound TargetPrecursors (Dichloride + Amine)YieldMechanistic Causality
3-Benzyl-3-ethyl-1-phenylazetidine-2,4-dione 2-Benzyl-2-ethylmalonyl dichloride + Aniline22%Steric clash between benzyl/ethyl limits cyclization trajectory.
3-Benzyl-3-methyl-1-phenylazetidine-2,4-dione 2-Benzyl-2-methylmalonyl dichloride + Aniline5%High intermolecular oligomerization observed.
3-Ethyl-3-isobutyl-1-phenylazetidine-2,4-dione 2-Ethyl-2-isobutylmalonyl dichloride + Aniline12%Alkyl bulk reduces nucleophilic attack efficiency.
Unsubstituted Azetidines (Post-Reduction) Azetidine-2,4-dione + AlH₃ or LiAlH₄55-95%Reduction relieves ring strain efficiently.
Protocol 1: Synthesis of 3-Benzyl-3-ethyl-1-phenylazetidine-2,4-dione

Causality Note: The reaction must be performed under high dilution to artificially lower the concentration of reactive intermediates, thereby suppressing intermolecular oligomerization and favoring the intramolecular [2+2] ring closure.

  • Preparation: Dissolve 2-benzyl-2-ethylmalonyl dichloride (0.0081 mol) in anhydrous chloroform or dioxane under a strict nitrogen atmosphere.

  • Condensation: Slowly add a stoichiometric equivalent of aniline (0.0081 mol) and triethylamine dropwise at 0 °C. The low temperature controls the exothermic acyl substitution and prevents degradation.

  • Cyclization: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Filter the resulting suspension to remove triethylamine hydrochloride salts. Purify the crude filtrate via silica gel chromatography using a hexane/ethyl acetate (8:2) gradient.

  • Self-Validation: Recrystallize from hexane to yield white crystals (mp 76−77 °C). Validate via ¹H NMR: look for the distinct triplet at δ 1.11 (3H, ethyl CH₃), the quartet at δ 1.95 (2H, ethyl CH₂), and the singlet at δ 3.10 (2H, benzylic CH₂)[3].

Protocol 2: Reduction to the Azetidine Core

Causality Note: While LiAlH₄ is a standard reducing agent, its strong nucleophilicity can trigger the ring-opening of highly strained β-lactams. Alane (AlH₃) is preferred because its electrophilic nature allows it to coordinate tightly to the carbonyl oxygens, facilitating reduction without cleaving the vulnerable C-N bond.

  • Alane Generation: In a flame-dried flask, suspend LiAlH₄ in anhydrous THF at 0 °C. Carefully add AlCl₃ (3:1 molar ratio) to generate AlH₃ in situ.

  • Reduction: Dropwise add a solution of the azetidine-2,4-dione in THF. Reflux the mixture for 15 hours to ensure complete reduction of both carbonyl moieties.

  • Quenching: Cool to 0 °C and perform a Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate granular aluminum salts.

  • Self-Validation: Filter the salts, concentrate the organic layer, and verify the disappearance of the carbonyl carbon peaks (~171 ppm) in ¹³C NMR[3].

Pathway A: The 1,3-Diol Cyclization Route

For higher overall throughput and scalability, the malonate-derived 1,3-diol route is frequently utilized.

WorkflowA Step1 1. Bis-Alkylation (NaOEt, RX) Step2 2. Reduction (LiAlH4, THF) Step1->Step2 Step3 3. Activation (MsCl, Et3N) Step2->Step3 Step4 4. Cyclization (BnNH2, Heat) Step3->Step4 Step5 5. Deprotection (H2, Pd/C) Step4->Step5

Experimental workflow for the 1,3-diol cyclization route.

Mechanistic Causality in Amine Selection

Direct cyclization of the activated 1,3-diol (e.g., di-mesylate or di-bromide) using ammonia gas is ineffective. Ammonia is a poor nucleophile for forming 4-membered rings and leads to extensive polyalkylation. Instead, a primary amine with significant steric bulk (e.g., benzylamine or benzhydrylamine) is required. The bulky protecting group sterically shields the newly formed secondary amine, preventing a second alkylation event and cleanly yielding the 3,3-disubstituted azetidine[4]. Following successful cyclization, the benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis to yield the free 3-benzyl-3-ethylazetidine[2].

Therapeutic Relevance & Downstream Applications

The 3-benzyl-3-ethylazetidine scaffold is highly relevant in the development of targeted enzyme inhibitors. For instance, 4-oxo-β-lactams bearing this specific geminal substitution pattern have been evaluated as potent, time-dependent inhibitors of human leukocyte elastase (HLE)[3][5].

Crucially, the restricted conformational mobility of the 3-benzyl and 3-ethyl groups prevents off-target inhibition of related proteases like cathepsin G[3]. This demonstrates how precisely engineered azetidine quaternary centers can drive target selectivity, making 3-benzyl-3-ethylazetidine derivatives invaluable building blocks in modern drug discovery programs.

References

  • Synthesis of oxetane and azetidine ethers as ester isosteres... RSC Publishing. URL:[Link]

  • 4-Oxo-β-lactams (Azetidine-2,4-diones) Are Potent and Selective Inhibitors of Human Leukocyte Elastase. ACS Publications. URL:[Link]

  • Information on EC 3.4.21.37 - leukocyte elastase. BRENDA Enzyme Database. URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. URL:[Link]

  • Modern Heterocyclic Chemistry. Scribd. URL:[Link]

Sources

Exploratory

Computational Modeling of 3-Benzyl-3-ethylazetidine Binding Sites: A Structural and Thermodynamic Guide

Executive Summary The incorporation of small, saturated nitrogen-containing heterocycles into drug scaffolds has fundamentally shifted modern medicinal chemistry. Among these, azetidines have seen increased application a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, saturated nitrogen-containing heterocycles into drug scaffolds has fundamentally shifted modern medicinal chemistry. Among these, azetidines have seen increased application as highly effective bioisosteres for larger rings like piperidines and morpholines, offering improved physicochemical properties, increased Fsp3​ character, and unique exit vectors[1].

As an Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter the 3-benzyl-3-ethylazetidine moiety (CAS 91562-29-7)[2]. This specific 3,3-disubstituted scaffold presents a unique computational challenge: balancing the high degrees of rotational freedom of the bulky hydrophobic substituents (benzyl and ethyl) with the rigid, strained geometry of the four-membered azetidine ring. This whitepaper provides an in-depth, self-validating computational methodology for accurately modeling the binding sites of 3-benzyl-3-ethylazetidine derivatives, ensuring high scientific integrity in your hit-to-lead optimization campaigns.

The Biophysical Rationale: Why 3-Benzyl-3-ethylazetidine?

Before executing any computational protocol, it is critical to understand the causality behind the scaffold's behavior. The 3-benzyl-3-ethylazetidine motif is not merely a structural spacer; it is a highly tuned pharmacophore.

  • Modulated Basicity: The ring strain of the four-membered azetidine increases the s-character of the nitrogen lone pair. Consequently, azetidines typically exhibit a lower pKa​ (approx. 8.0–8.5) compared to their pyrrolidine or piperidine counterparts (approx. 9.5–10.0). This reduction in basicity often enhances membrane permeability and reduces hERG liability while still allowing for critical salt-bridge formation in the target binding site.

  • Hydrophobic Subpocket Targeting: The 3-benzyl and 3-ethyl groups act as a dual-pronged hydrophobic anchor. In targets such as STAT3[3] or the colchicine binding site of tubulin[4], these groups can perfectly occupy adjacent lipophilic clefts.

  • Entropic Pre-organization: Despite the flexibility of the benzyl and ethyl groups, the rigid azetidine core restricts the overall conformational ensemble, reducing the entropic penalty upon binding compared to acyclic amines.

Table 1: Comparative Physicochemical Profiling of Saturated N-Heterocycles

Note: Data summarized from generalized computational profiling of matched molecular pairs.

Scaffold TypeCalculated pKa​ Fsp3​ CharacterRelative ΔGbind​ (kcal/mol)Steric Penalty (Ligand Strain)
4-Benzyl-4-ethylpiperidine 9.80.85Baseline (0.0)Low
3-Benzyl-3-ethylpyrrolidine 9.40.86-0.8Moderate
3-Benzyl-3-ethylazetidine 8.4 0.87 -1.5 High (requires QM parameterization)

Computational Workflow & Methodology

Standard molecular mechanics force fields (e.g., OPLS3e, GAFF2) are often parameterized using larger, unstrained rings. Applying these directly to azetidines can result in over-planarization of the ring and inaccurate puckering amplitudes. To establish a trustworthy, self-validating system, the following step-by-step protocol must be strictly adhered to.

Step-by-Step Protocol: From Ligand Preparation to Free Energy Perturbation

Step 1: Quantum Mechanical (QM) Ligand Parameterization

  • Causality: Empirical charge models (like AM1-BCC) fail to capture the electron density shifts caused by the acute bond angles of the azetidine ring.

  • Action: Optimize the 3-benzyl-3-ethylazetidine geometry using Density Functional Theory (DFT) at the ω B97X-D/6-31G* level.

  • Validation: Extract Restrained Electrostatic Potential (RESP) charges. Ensure the azetidine nitrogen is modeled in its protonated state (formal charge +1) unless the specific microenvironment of the protein pocket dictates otherwise.

Step 2: Induced-Fit Docking (IFD)

  • Causality: The steric bulk of the 3-benzyl group requires transient opening of hydrophobic pockets. Rigid-receptor docking will artificially penalize this scaffold, leading to false negatives.

  • Action: Define the binding site centroid. Soften the van der Waals (vdW) radii of the receptor side chains by 50%. Dock the ligand, then use Prime (or equivalent software) to minimize the residues within 5.0 Å of the ligand.

  • Validation: Re-dock the ligand into the newly generated induced-fit receptor conformations. Retain poses that maintain the core nitrogen salt-bridge while burying the benzyl group.

Step 3: Molecular Dynamics (MD) Equilibration

  • Causality: Docking scores cannot accurately assess the stability of the highly flexible 3-ethyl group.

  • Action: Solvate the complex in an explicit TIP3P water box. Neutralize with counter-ions. Run a 100 ns production MD simulation (NPT ensemble, 300 K, 1.013 bar).

  • Validation: Monitor the Root Mean Square Deviation (RMSD) of the 3-benzyl group. If the RMSD exceeds 2.5 Å, the hydrophobic pocket is likely too shallow for this specific bioisostere.

Step 4: Free Energy Perturbation (FEP)

  • Causality: To optimize the 3-position substituents (e.g., mutating the ethyl group to a methyl or propyl group), FEP provides a rigorous thermodynamic integration, calculating the exact ΔΔG of binding.

  • Action: Construct a perturbation map connecting the 3-ethyl baseline to proposed derivatives. Run λ -dynamics across 12-16 windows.

G A QM Ligand Prep (DFT & RESP Charges) C Induced-Fit Docking (Hydrophobic Pocket Targeting) A->C B Receptor Preparation (Protonation & Minimization) B->C D Molecular Dynamics (MD) (100 ns Trajectory) C->D E Free Energy Perturbation (Substituent Optimization) D->E

Fig 1. Step-by-step computational workflow for azetidine binding site modeling.

Pharmacophoric Mapping and Target Interactions

When modeling 3-benzyl-3-ethylazetidine into a target—such as the SH2 domain of STAT3, where azetidine amides have shown sub-micromolar potencies[3], or the colchicine binding site of tubulin[4]—the computational chemist must track three distinct interaction vectors.

  • The Nitrogen Anchor: The protonated azetidine nitrogen typically forms a bidentate salt bridge or strong hydrogen bond with acidic residues (Asp/Glu) or backbone carbonyls. Because the nitrogen is embedded in a four-membered ring, its hydrogen bond vector is highly directional.

  • The Benzyl Vector: The aromatic ring engages in π−π stacking or cation- π interactions. In MD simulations, this group often dictates the residence time ( τ ) of the ligand.

  • The Ethyl Vector: The ethyl group acts as a "space-filler" in adjacent minor hydrophobic clefts, displacing high-energy, ordered water molecules.

Pathway N1 3-Benzyl-3-ethylazetidine N2 Azetidine Nitrogen (Salt Bridge / H-Bond) N1->N2 N3 3-Benzyl Group (Pi-Pi / Hydrophobic Stacking) N1->N3 N4 3-Ethyl Group (Steric Pocket Filling) N1->N4 N5 Target Protein (e.g., STAT3 / Tubulin) N2->N5 Electrostatic N3->N5 Dispersion N4->N5 vdW Forces

Fig 2. Pharmacophoric mapping of 3-benzyl-3-ethylazetidine interactions.

Troubleshooting Common Modeling Failures

  • Ring Opening Liabilities: While azetidines are generally stable, highly electrophilic environments can trigger ring-opening. If your docking pose places the azetidine adjacent to a nucleophilic cysteine, evaluate the distance. A distance <3.5 Å may suggest a covalent liability rather than a reversible binding mode.

  • Force Field Collapse: If the azetidine ring appears completely flat (dihedral angles ≈0∘ ) during the MD simulation, your force field parameters have failed. Azetidines possess a slight "butterfly" pucker. You must revert to Step 1 and re-derive the angle-bending parameters using QM data.

  • Water Displacement: The 3-ethyl group is highly lipophilic. Use tools like WaterMap or 3D-RISM to ensure that the insertion of the ethyl group into the binding pocket displaces a high-energy water molecule. If it displaces a stable, network-forming water, the actual binding affinity will be significantly worse than the docking score predicts.

Conclusion

The 3-benzyl-3-ethylazetidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique blend of modulated basicity, high Fsp3​ character, and multi-vector hydrophobic targeting[1]. However, its successful integration into drug discovery pipelines relies heavily on computationally rigorous modeling. By eschewing rigid-receptor docking in favor of Induced-Fit methodologies, validating poses with explicit-solvent MD, and utilizing QM-derived charges, researchers can accurately predict the thermodynamics of these complex bioisosteres and accelerate hit-to-lead optimization.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (PMC)[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer MDPI[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 3-Benzyl-3-Ethylazetidine Compounds

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-benzyl-3-ethylazetidine compounds. Designed for researchers, scientists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-benzyl-3-ethylazetidine compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of heterocyclic chemistry with actionable experimental and computational protocols. We will explore the inherent structural factors governing the stability of the azetidine core and the specific influence of 3,3-disubstitution with benzyl and ethyl groups.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a critical structural motif in medicinal chemistry and organic synthesis.[1][2] Their unique combination of ring strain and polarity offers a compelling scaffold for the design of novel therapeutics and complex molecular architectures.[3] The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, is a key determinant of its chemical behavior, positioning it between the highly reactive aziridines and the more stable pyrrolidines.[1][4] This intermediate reactivity allows for selective chemical transformations under controlled conditions, making azetidines versatile building blocks.[1] The substitution pattern on the azetidine ring significantly modulates its stability and reactivity, with 3,3-disubstituted systems presenting a unique conformational landscape.[5][6] This guide focuses specifically on the 3-benzyl-3-ethylazetidine scaffold, a structure with potential applications in drug discovery due to the introduction of both aromatic and aliphatic side chains. Understanding the thermodynamic stability of this core is paramount for predicting its behavior in biological systems and for developing robust synthetic and purification protocols.

Theoretical Framework: Factors Governing Stability

The thermodynamic stability of 3-benzyl-3-ethylazetidine is a multifactorial property arising from the interplay of several key structural and electronic effects. A thorough understanding of these factors is essential for predicting the compound's behavior and for designing relevant experimental and computational studies.

Ring Strain and Puckering

The azetidine ring is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization.[2][4] This strain energy makes the ring susceptible to opening reactions, a characteristic that can be harnessed in synthetic chemistry but can also lead to decomposition.[7] The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this strain. The degree of puckering is influenced by the substituents on the ring.

Steric and Conformational Effects of 3,3-Disubstitution

The presence of two substituents at the C3 position introduces significant steric interactions that influence the ring's conformation and overall stability. In the case of 3-benzyl-3-ethylazetidine, the bulky benzyl and the smaller ethyl group will compete for steric space. This can lead to a preferred ring pucker that minimizes steric hindrance. The conformational flexibility of the benzyl and ethyl groups themselves will also play a role in the overall energetic landscape of the molecule.[8][9]

G cluster_0 Structural Factors cluster_1 Electronic Factors Ring Strain Ring Strain Thermodynamic Stability Thermodynamic Stability Ring Strain->Thermodynamic Stability Steric Hindrance Steric Hindrance Steric Hindrance->Thermodynamic Stability Conformational Isomers Conformational Isomers Conformational Isomers->Thermodynamic Stability Inductive Effects Inductive Effects Inductive Effects->Thermodynamic Stability Hyperconjugation Hyperconjugation Hyperconjugation->Thermodynamic Stability

Electronic Effects of Substituents

The benzyl and ethyl groups also exert electronic effects that can influence the stability of the azetidine ring. The ethyl group is a weak electron-donating group through induction and hyperconjugation.[10] The benzyl group, while having an sp³-hybridized carbon attached to the ring, contains an aromatic ring that can participate in longer-range electronic interactions. These subtle electronic contributions can affect bond strengths within the azetidine ring and influence its overall stability.

Methodologies for Stability Assessment

A multi-pronged approach combining computational and experimental techniques is necessary for a comprehensive evaluation of the thermodynamic stability of 3-benzyl-3-ethylazetidine.

Computational Chemistry: A Predictive Approach

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for predicting the geometric and energetic properties of molecules.[11][12]

3.1.1 Conformational Analysis

A thorough conformational search is the first step to identify the low-energy conformers of 3-benzyl-3-ethylazetidine. This involves systematically rotating the rotatable bonds of the benzyl and ethyl groups and exploring different ring puckering conformations.

3.1.2 Geometry Optimization and Frequency Calculations

Each identified conformer should be subjected to geometry optimization to find its minimum energy structure on the potential energy surface.[11] Subsequent vibrational frequency calculations are crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Hypothetical DFT Calculation Results for 3-Benzyl-3-Ethylazetidine Conformers

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Ring Pucker Angle (degrees)
A (Most Stable)0.00-X.XXXXXX25.0
B1.25-X.XXXXXX23.5
C2.50-X.XXXXXX26.8

G Start Start Conformational Search Conformational Search Start->Conformational Search Initial Structure Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Low-energy conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized structures Thermodynamic Analysis Thermodynamic Analysis Frequency Calculation->Thermodynamic Analysis Vibrational frequencies & ZPVE End End Thermodynamic Analysis->End Relative stabilities

Experimental Protocol: DFT Calculations

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and weak interactions.[11]

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all relevant low-energy conformers.

  • Optimization: For each conformer, perform a full geometry optimization without constraints.

  • Frequency Analysis: At the same level of theory, calculate the vibrational frequencies to confirm the nature of the stationary point and to obtain thermodynamic data.

  • Analysis: Compare the relative energies (including ZPVE corrections), enthalpies, and Gibbs free energies of the conformers to determine their relative populations at a given temperature.

Experimental Determination of Stability

Experimental methods provide real-world data to validate computational predictions and to assess the compound's stability under various conditions.

3.2.1 Calorimetry

Combustion calorimetry is a classical method for determining the heat of formation of a compound.[13] By comparing the experimentally determined heat of formation with that of a hypothetical "strain-free" molecule, the ring strain energy can be calculated.[13][14]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of highly purified 3-benzyl-3-ethylazetidine is placed in a sample holder within a combustion bomb.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Ignition: The sample is ignited electrically, and the complete combustion is monitored.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of formation.

3.2.2 Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the compound. DSC can detect phase transitions and decomposition events, while TGA measures mass loss as a function of temperature, indicating the onset of decomposition.

3.2.3 NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics of the molecule. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformers and to estimate their relative populations.[15]

Synthesis and Purification Considerations

The thermodynamic stability of 3-benzyl-3-ethylazetidine has direct implications for its synthesis and purification.

Synthetic Routes

Common synthetic strategies for 3,3-disubstituted azetidines include intramolecular cyclization of appropriately substituted open-chain precursors and the functionalization of pre-existing azetidine rings.[6][16] The choice of reaction conditions (temperature, solvent, catalysts) should consider the potential for ring-opening or rearrangement of the strained azetidine product.

G Precursor Precursor Intramolecular Cyclization Intramolecular Cyclization Precursor->Intramolecular Cyclization Base/Catalyst 3-Benzyl-3-ethylazetidine 3-Benzyl-3-ethylazetidine Intramolecular Cyclization->3-Benzyl-3-ethylazetidine Crude Product Purification Purification 3-Benzyl-3-ethylazetidine->Purification Chromatography Pure Product Pure Product Purification->Pure Product

Purification and Storage

Due to the inherent ring strain, 3-benzyl-3-ethylazetidine may be sensitive to acidic conditions, which can catalyze ring-opening reactions.[7] Therefore, purification methods such as chromatography should be performed using neutral or slightly basic conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere to minimize degradation.

Conclusion

The thermodynamic stability of 3-benzyl-3-ethylazetidine is governed by a delicate balance of ring strain, steric interactions, and electronic effects. A comprehensive understanding of these factors is crucial for its successful application in drug discovery and development. The integrated use of computational modeling and experimental techniques, as outlined in this guide, provides a robust framework for characterizing the stability of this and related azetidine compounds. This knowledge enables the rational design of synthetic routes, the development of appropriate handling and storage protocols, and ultimately, the confident application of this promising chemical scaffold in the creation of new molecular entities.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper. Benchchem.
  • A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine. Benchchem.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization | The Journal of Organic Chemistry.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
  • Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies | Journal of the American Chemical Society.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PMC.
  • Structure, Conformation, and Stereodynamics of the Atropisomers of Highly Hindered Benzyl Ethers | The Journal of Organic Chemistry.
  • Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. Sci-Hub.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • SYNTHESIS OF SPHINGOSINE-REL
  • The relative conformation of ring and chain in ethyl- and n-propyl-benzene studied by nuclear magnetic resonance of liquid crystalline solutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. SciSpace.
  • Comparative study of different synthetic routes to 3-substituted azetidines. Benchchem.
  • 5.1 Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II.
  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine | Request PDF.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (PDF) The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-Lrhamnopyranosides: An in Silico Study.
  • Stability of magnetic rings. OISTIR - NII.
  • Experimental determination of ring strain energy. Chemistry Stack Exchange.
  • Existence, uniqueness and stability of steady vortex rings of small cross-section. arXiv.
  • Investigating the thermal stability of ultra-small Ag, Au and AuAg alloy nanoparticles embedded in a silica m

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3-Benzyl-3-ethylazetidine Hydrochloride: A Modular Approach via 1,3-Diol Cyclization

Introduction & Mechanistic Rationale Azetidines have emerged as highly valuable structural motifs in modern drug discovery, offering a small, polar, and metabolically robust alternative to larger heterocycles[1]. Specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, offering a small, polar, and metabolically robust alternative to larger heterocycles[1]. Specifically, 3,3-disubstituted azetidines like 3-benzyl-3-ethylazetidine (often isolated as its hydrochloride salt, CAS 91562-29-7) are prized for their ability to modulate physicochemical properties—such as lowering lipophilicity and improving aqueous solubility—without adding significant steric bulk.

However, constructing the strained four-membered azetidine ring presents unique synthetic challenges, primarily due to the entropic and enthalpic barriers of cyclization. Traditional methods often suffer from low yields, competitive elimination, or unwanted dimerization. To overcome these hurdles, this protocol utilizes a highly efficient double-displacement cyclization strategy starting from a 1,3-diol derivative[2].

Causality in Reagent Selection:

  • Leaving Group (Mesylate vs. Halide): Converting the 1,3-diol to a 1,3-dimesylate provides an excellent, highly reactive leaving group under mild conditions. This avoids the harsh conditions required for bromination, which can lead to unwanted rearrangements or elimination side-reactions.

  • Amine Source (Benzhydrylamine): The use of benzhydrylamine (diphenylmethanamine) is the critical mechanistic linchpin of this protocol[3]. The extreme steric bulk of the benzhydryl group physically prevents intermolecular dimerization (which would form 1,5-diazacyclooctanes) or polymerization, funneling the reaction exclusively toward the desired intramolecular 4-exo-tet cyclization. Furthermore, unlike standard alkyl groups, the benzhydryl group is easily and cleanly removed via palladium-catalyzed hydrogenolysis.

Synthetic Workflow

AzetidineSynthesis A 2-Benzyl-2-ethylpropane -1,3-diol B 1,3-Dimesylate Intermediate A->B MsCl, Et3N CH2Cl2, 0 °C to rt C 1-Benzhydryl-3-benzyl- 3-ethylazetidine B->C Benzhydrylamine, DIPEA MeCN, 80 °C D 3-Benzyl-3-ethylazetidine Hydrochloride C->D H2 (1 atm), Pd/C HCl, MeOH, rt

Four-step synthetic workflow for 3-benzyl-3-ethylazetidine hydrochloride via 1,3-diol cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Benzyl-2-ethylpropane-1,3-diyl dimethanesulfonate

Objective: Activate the diol for nucleophilic displacement.

  • Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzyl-2-ethylpropane-1,3-diol (50.0 mmol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 200 mL).

  • Base Addition: Add triethylamine (Et₃N, 125.0 mmol, 2.5 eq) and cool the mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 110.0 mmol, 2.2 eq) over 30 minutes. The reaction is highly exothermic; controlled addition prevents localized heating and side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (rt) and stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate as a viscous pale-yellow oil. Use immediately in the next step without further purification to prevent degradation.

Step 2: Cyclization to 1-Benzhydryl-3-benzyl-3-ethylazetidine

Objective: Construct the strained azetidine ring via double nucleophilic substitution.

  • Setup: Dissolve the crude dimesylate (approx. 50.0 mmol) in anhydrous acetonitrile (MeCN, 250 mL) in a high-pressure reaction vessel or a thick-walled round-bottom flask fitted with a reflux condenser.

  • Amine Addition: Add benzhydrylamine (52.5 mmol, 1.05 eq) and N,N-diisopropylethylamine (DIPEA, 150.0 mmol, 3.0 eq). DIPEA acts as a non-nucleophilic proton sponge to neutralize the methanesulfonic acid generated during cyclization.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 48 hours. The high dilution (0.2 M) and steric bulk of the amine favor intramolecular cyclization over intermolecular polymerization[2].

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Extract the aqueous layer with EtOAc (2 × 50 mL).

  • Purification: Dry the combined organic layers (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to afford the N-benzhydryl azetidine intermediate.

Step 3: Hydrogenolysis to 3-Benzyl-3-ethylazetidine Hydrochloride

Objective: Cleave the benzhydryl protecting group and isolate the stable hydrochloride salt.

  • Setup: In a Parr shaker flask or a standard round-bottom flask equipped with a hydrogen balloon, dissolve 1-benzhydryl-3-benzyl-3-ethylazetidine (30.0 mmol) in methanol (MeOH, 150 mL).

  • Acidification: Add 1.0 M HCl in ether (35.0 mL, 35.0 mmol, 1.1 eq). Crucial Step: Protonating the azetidine nitrogen prevents it from poisoning the palladium catalyst and ensures the final product precipitates as the stable hydrochloride salt.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.3 g) under a steady stream of nitrogen (Caution: Pd/C is pyrophoric when dry).

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3×), then with vacuum/hydrogen cycles (3×). Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12–16 hours.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional MeOH (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 3-benzyl-3-ethylazetidine hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected yields, reaction parameters, and key analytical markers required for process validation.

Synthesis StepTarget Intermediate / ProductExpected YieldKey Analytical Checkpoints (NMR / MS / TLC)
Step 1 1,3-Dimesylate92–98% (Crude)TLC: R_f = 0.4 (Hex/EtOAc 1:1).¹H NMR: Singlet at ~3.0 ppm (6H, 2 × -OSO₂CH₃).
Step 2 1-Benzhydryl-3-benzyl-3-ethylazetidine65–75%MS (ESI+): [M+H]⁺ peak expected.¹H NMR: Disappearance of mesylate methyls; distinctive azetidine ring protons (AB quartet, ~2.8–3.2 ppm).
Step 3 3-Benzyl-3-ethylazetidine HCl85–95%TLC: Ninhydrin stain positive (secondary amine).¹H NMR: Absence of benzhydryl aromatic protons (~7.2–7.5 ppm) and methine proton (~4.5 ppm).

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for 3-Benzyl-3-Ethylazetidine

Introduction & Chemical Context 3-Benzyl-3-ethylazetidine is a sterically hindered, highly polar secondary amine built upon a strained four-membered azetidine ring. It serves as a critical structural motif in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Benzyl-3-ethylazetidine is a sterically hindered, highly polar secondary amine built upon a strained four-membered azetidine ring. It serves as a critical structural motif in medicinal chemistry, particularly in the design of CNS-active therapeutics. However, the isolation of azetidine derivatives presents notorious chromatographic challenges. The secondary amine nitrogen is highly basic (pKa ~ 10–11), making it prone to severe peak tailing, irreversible adsorption, and on-column degradation when exposed to standard stationary phases [1].

This application note provides a comprehensive, self-validating framework for the purification of 3-benzyl-3-ethylazetidine using both normal-phase flash chromatography and preparative reversed-phase high-performance liquid chromatography (Prep-HPLC).

Mechanistic Insights: The Causality of Amine Tailing

The fundamental challenge in purifying secondary amines on bare silica gel lies in the electrostatic interactions between the basic amine and the weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.0) on the silica surface.

  • Ion-Exchange Adsorption: Under neutral or slightly acidic conditions, the azetidine nitrogen is protonated, while silanols are partially ionized. This creates a strong ion-exchange mechanism that competes with the desired liquid-solid partitioning, resulting in broad, asymmetric peaks (streaking) and poor mass recovery [2].

  • The Modifier Solution: To disrupt this causality, basic modifiers such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) must be introduced into the mobile phase. TEA acts as a sacrificial base, dynamically coating the acidic silanol sites and allowing the azetidine to elute based on its intrinsic lipophilicity rather than secondary ionic interactions [3].

  • Reversed-Phase pH Control: In Prep-HPLC, operating at a high pH (e.g., pH 10.0) suppresses the ionization of the azetidine. The neutral free-base form exhibits increased hydrophobicity, ensuring robust retention and sharp peak shapes on standard C18 columns.

Strategic Workflow for Purification

The selection of the purification method depends strictly on the scale of the synthesis and the required purity of the final product.

G Start Crude 3-Benzyl-3-ethylazetidine (Secondary Amine) Silanol Challenge: Acidic Silanol Interactions (Peak Tailing / Adsorption) Start->Silanol Decision Chromatography Selection Silanol->Decision NP Normal Phase Flash (Gram Scale) Decision->NP RP Preparative HPLC (High Purity / mg-g Scale) Decision->RP NP_Sol Silica + 1-5% Et3N or Basic Alumina NP->NP_Sol Mask Silanols RP_Sol C18 Column + High pH Buffer (0.1% NH4OH) RP->RP_Sol Suppress Ionization Pure Purified 3-Benzyl-3-ethylazetidine NP_Sol->Pure RP_Sol->Pure

Chromatographic decision tree for resolving secondary amine purification challenges.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Gram-Scale)

This method is ideal for the initial purification of crude reaction mixtures (>1 g) where rapid throughput is prioritized.

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemModifierElution ProfileRecommendation
Hexane / EtOAc (7:3)NoneSevere streaking, baseline retentionNot recommended
Hexane / EtOAc (7:3)1% TEAReduced tailing, moderate resolutionAcceptable for crude cleanup
DCM / MeOH (95:5)1% NH₄OH (aq)Sharp peaks, excellent recoveryOptimal for high-polarity impurities
Basic Alumina (Hex/EtOAc)NoneSharp peaks, no silanol interactionBest alternative to modified silica

Step-by-Step Methodology:

  • System Self-Validation (TLC): Before running the column, spot the crude mixture on a silica TLC plate pre-treated with 1% TEA in hexane. Develop in DCM/MeOH (90:10) + 1% NH₄OH. Visualize using a Ninhydrin stain (secondary amines appear as distinct pink/red spots). Ensure the Rf value is between 0.2 and 0.4 without streaking.

  • Column Preparation: Pack a glass column with standard silica gel (40–63 µm). Pre-equilibrate the column with 2 column volumes (CV) of the starting mobile phase containing 1% TEA (e.g., Hexane/EtOAc/TEA 80:19:1).

    • Causality Check: Pre-equilibration ensures all active silanol sites are neutralized before the sample is loaded, preventing irreversible binding of the azetidine at the column head.

  • Sample Loading: Dissolve the crude 3-benzyl-3-ethylazetidine in a minimal volume of dichloromethane (DCM). If the sample is highly viscous, perform dry-loading by adsorbing the mixture onto a small amount of Celite.

  • Elution Gradient:

    • Initiate elution with 2 CV of Hexane/EtOAc (80:20) + 1% TEA.

    • Gradually increase polarity to Hexane/EtOAc (50:50) + 1% TEA over 5 CV.

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at 30°C. Note: Prolonged heating can cause volatility losses due to the relatively low molecular weight of the free base.

Protocol B: Preparative Reversed-Phase HPLC (Milligram to Gram-Scale)

For final polishing or separation of closely related alkylated byproducts, Prep-HPLC offers superior theoretical plate counts and resolution [4].

Table 2: High-pH Prep-HPLC Gradient Conditions

Time (min)% Aqueous (10 mM NH₄HCO₃, pH 10.0)% Organic (Acetonitrile)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.095520.0

Step-by-Step Methodology:

  • System Setup: Equip the Prep-HPLC with a robust, high-pH stable C18 column (e.g., XBridge C18, 5 µm, 19 x 150 mm). Set the UV detector to 210 nm and 254 nm (to monitor the benzyl chromophore).

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium bicarbonate (NH₄HCO₃) in MS-grade water, adjusted to pH 10.0 with concentrated NH₄OH. Prepare Mobile Phase B: MS-grade Acetonitrile.

    • Causality Check: A pH of 10.0 ensures a significant fraction of the molecule is in the neutral free-base form, maximizing hydrophobic retention on the C18 phase and preventing peak splitting.

  • Sample Injection: Dissolve the semi-pure azetidine in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter. Inject up to 50 mg per run.

  • Fraction Collection & Lyophilization: Trigger fraction collection based on the UV threshold at 254 nm. Pool the pure fractions and lyophilize directly to remove the volatile aqueous buffer and acetonitrile, yielding the pure 3-benzyl-3-ethylazetidine as a free base.

Quality Control & Validation

To validate the integrity of the purified azetidine, establish a self-validating QC loop:

  • LC-MS Analysis: Run an analytical LC-MS using a low-pH gradient (0.1% Formic Acid). The highly basic azetidine will readily ionize, presenting a strong [M+H]⁺ peak at m/z 176.14 (Calculated for C₁₂H₁₇N: 175.14).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR in CDCl₃. Ensure the absence of TEA peaks (triplet at 1.0 ppm, quartet at 2.5 ppm), which is a common artifact of normal-phase purification. If TEA persists, re-dissolve the product in EtOAc and wash with saturated aqueous NaHCO₃, followed by brine.

References

  • Zhao, Y., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, 2008. Available at:[Link]

  • Fettingkofer, S., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • Pryde, D. C., et al. "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv, 2016. Available at:[Link]

Sources

Method

Application Notes and Protocols: 3-Benzyl-3-ethylazetidine and Advanced Azetidine Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks has become a cornerstone of successful drug development. Azetidines—four-membe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks has become a cornerstone of successful drug development. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged scaffolds in this paradigm[1]. With the FDA approval of azetidine-containing therapeutics such as baricitinib, cobimetinib, and azelnidipine, the utility of this strained ring system is well-validated[2].

This application note provides an authoritative guide on the mechanistic rationale, physicochemical profiling, and experimental handling of highly functionalized azetidines, with a specific focus on 3-benzyl-3-ethylazetidine (CAS: 91562-29-7)[3]. By acting as conformationally restricted bioisosteres, these building blocks allow researchers to access novel chemical space, optimize metabolic stability, and discover potent agents against challenging targets, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[4].

Mechanistic Rationale: The Azetidine Advantage

The integration of a 3,3-disubstituted azetidine like 3-benzyl-3-ethylazetidine into a drug scaffold is rarely arbitrary; it is a calculated bioisosteric replacement driven by specific structural and electronic causality[5].

  • Ring Strain and Exit Vectors: Azetidines possess a ring strain of approximately 25.4 kcal/mol, placing their reactivity and geometry perfectly between highly reactive aziridines and stable pyrrolidines[6]. This strain forces the substituents at the 3-position into unique spatial orientations ("stretched" analogues) that cannot be achieved by larger 6-membered rings like piperidine or piperazine[7].

  • Metabolic Stability: The replacement of a piperidine ring with an azetidine removes metabolically liable α-protons. The sp³-rich, compact environment of the azetidine ring inherently resists cytochrome P450-mediated C-H oxidation, thereby lowering intrinsic clearance (CL_int)[8].

  • Synthetic Versatility: Recent breakthroughs in defluorosulfonylation (deFS) pathways utilizing azetidine sulfonyl fluorides (ASFs) allow for late-stage functionalization under mild thermal conditions (60 °C), bypassing the need for harsh reagents that could trigger ring-opening[9],[10].

Data Presentation: Physicochemical Profiling

The following table summarizes the theoretical and observed advantages of substituting a traditional 6-membered heterocycle with a 3,3-disubstituted azetidine scaffold[5],[2].

ParameterPiperidine Scaffold3-Benzyl-3-ethylazetidine ScaffoldMechanistic Impact
Ring Strain ~5.4 kcal/mol~25.4 kcal/molIncreases 3D geometric constraint; enhances ligand-target complementarity.
Fraction sp³ (Fsp³) ModerateHighImproves aqueous solubility and correlates with higher clinical success rates.
C-H Oxidation Liability High (abundant α-protons)LowEnhances metabolic stability and increases half-life in vivo.
Substituent Exit Vectors 1,4-linear (typically)Angled / "Stretched"Accesses novel binding pockets unattainable by larger, flexible rings.
Nitrogen Basicity (pKa) ~10.0 - 11.0~8.5 - 9.5Lower basicity improves membrane permeability and reduces hERG liability.

Workflow Visualization

The following diagram outlines the logical progression from computational design to in vitro validation for azetidine-based drug candidates.

AzetidineWorkflow D Bioisosteric Design (Piperidine Replacement) S Azetidine Synthesis (Strain-Release / deFS) D->S F Late-Stage Functionalization S->F A In Vitro Assays (MIC & Stability) F->A O Lead Optimization (SAR Profiling) A->O

Workflow for the design, synthesis, and screening of azetidine-based drug candidates.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality checkpoints are included to explain why specific reagents and conditions are selected.

Protocol 1: Late-Stage Functionalization via Reductive Amination

This protocol details the N-alkylation of 3-benzyl-3-ethylazetidine hydrochloride to generate a tertiary amine library.

Materials:

  • 3-Benzyl-3-ethylazetidine hydrochloride[11]

  • Target Aldehyde (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) and Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 mmol of 3-benzyl-3-ethylazetidine hydrochloride in 5.0 mL of anhydrous DCM. Add 1.2 mmol of DIPEA and stir at room temperature for 15 minutes.

    • Causality Checkpoint: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt without competing with the azetidine nitrogen for the electrophilic aldehyde.

  • Imine Formation: Add 1.1 mmol of the target aldehyde to the solution, followed by 0.1 mL of glacial AcOH. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The mass of the intermediate imine/iminium ion should be the primary peak before proceeding. Do not add the reducing agent until imine formation is >90% complete to prevent premature reduction of the aldehyde to an alcohol.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 mmol of STAB. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Checkpoint: STAB is chosen over NaBH₄ because it is significantly milder and stable in mildly acidic conditions. It selectively reduces the iminium ion without reducing the unreacted aldehyde. Furthermore, the bulky 3-benzyl and 3-ethyl groups create steric hindrance; STAB accommodates this bulk better than harsher alternatives.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: High-Throughput In Vitro Antimicrobial Screening (MIC Assay)

Azetidine derivatives have demonstrated exceptional bactericidal activity against MDR-TB[4]. This Resazurin Microtiter Assay (REMA) provides a reliable, self-validating method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 3-benzyl-3-ethylazetidine derivatives in DMSO to a stock concentration of 10 mM.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (for Mycobacteria) or Mueller-Hinton broth (for standard ESKAPE pathogens), achieving a final concentration range of 64 μM to 0.125 μM.

    • Causality Checkpoint: Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antibacterial activity.

  • Inoculation: Add 100 μL of bacterial suspension (adjusted to an OD₆₀₀ of 0.05) to each well.

    • Self-Validation: Include three critical controls on every plate: a Media Control (broth only; validates sterility), a Vehicle Control (bacteria + 1% DMSO; validates baseline growth), and a Positive Control (bacteria + known antibiotic like Rifampicin; validates assay sensitivity).

  • Incubation & Readout: Incubate the plates at 37 °C. After the appropriate growth period (e.g., 18-24 hours for fast-growing bacteria, or 7 days for M. tuberculosis), add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 2-24 hours.

  • Analysis: Visually inspect the wells. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is defined as the lowest concentration of the azetidine derivative that prevents the color change.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35377-35389. URL:[Link]

  • Melnykov, K. P., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry, 84(3), 1363-1371. URL:[Link]

  • Upadhyay, R., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2800-2815. URL:[Link]

  • RSC Publishing (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3535-3557. URL:[Link]

Sources

Application

Application Note: Scaling Up 3-Benzyl-3-Ethylazetidine Production for Preclinical Trials

Introduction & Pharmacological Rationale Azetidines are increasingly important four-membered nitrogen-containing heterocycles found in a variety of pharmaceutical agents [1]. Specifically, 3,3-disubstituted azetidines ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Azetidines are increasingly important four-membered nitrogen-containing heterocycles found in a variety of pharmaceutical agents [1]. Specifically, 3,3-disubstituted azetidines are highly valued in medicinal chemistry as bioisosteric replacements for larger, more lipophilic rings like piperidines and pyrrolidines [2].

In preclinical drug development, substituting a piperidine with a 3,3-disubstituted azetidine often leads to a reduction in lipophilicity (LogD) and an alteration of the basic amine's pKa. These physicochemical shifts are critical for improving metabolic stability and mitigating off-target liabilities, such as hERG channel blockade (cardiotoxicity). 3-Benzyl-3-ethylazetidine hydrochloride (CAS: 91562-29-7) [3] is a highly sought-after building block for constructing these optimized preclinical candidates. However, the inherent ring strain of azetidines makes their scalable synthesis notoriously challenging. This application note details a robust, self-validating process chemistry route to produce 3-benzyl-3-ethylazetidine at a multigram-to-kilogram scale.

Bioisostere Lead Lead Compound (Piperidine/Pyrrolidine) Liability High Lipophilicity (LogP) hERG Toxicity Risk Lead->Liability Azetidine 3,3-Disubstituted Azetidine Bioisosteric Replacement Liability->Azetidine Optimization Benefit1 Reduced Lipophilicity (Lower LogD) Azetidine->Benefit1 Benefit2 Altered pKa Improved Metabolic Stability Azetidine->Benefit2 Benefit3 Altered Vector Angle Optimized Target Binding Azetidine->Benefit3

Figure 1: Pharmacological rationale for utilizing 3,3-disubstituted azetidines as bioisosteres.

Process Chemistry Strategy: Causality & Scale-Up Logic

Scaling up azetidine synthesis requires moving away from exotic strain-release reagents (e.g., 1-azabicyclo[1.1.0]butane) toward robust, classical cyclization methods that utilize inexpensive starting materials. The methodology described herein relies on the cyclization of a 1,3-dimesylate.

Causality Behind Reagent Selection:

  • Red-Al vs. LiAlH₄ for Diester Reduction: Lithium aluminum hydride (LiAlH₄) is a standard academic reagent for diester reduction, but it is a pyrophoric solid. At scale, the required Fieser workup generates voluminous aluminum salts that trap the product and cause severe filtration bottlenecks. We utilize Red-Al (Sodium dihydrido-bis(2-methoxyethoxy)aluminate; SDMA), which is supplied as a stable 70% solution in toluene. It is non-pyrophoric, highly chemoselective, and its reduction byproducts remain highly soluble in aqueous alkaline washes, completely preventing emulsion formation [4].

  • Benzhydrylamine vs. Benzylamine for Cyclization: Cyclizing a 1,3-dimesylate with a primary amine often suffers from competing intermolecular oligomerization, leading to poor yields. By utilizing benzhydrylamine (diphenylmethanamine), the extreme steric bulk of the diphenylmethyl group acts as a kinetic shield. It suppresses intermolecular S_N2 attacks and strongly favors the intramolecular 4-exo-tet cyclization to form the azetidine ring. Furthermore, unlike other bulky protecting groups, the benzhydryl group is easily cleaved via standard palladium-catalyzed hydrogenolysis.

Workflow A Diethyl Malonate B Step 1: Dialkylation (EtBr, BnCl, NaOEt) A->B C Diethyl 2-benzyl-2-ethylmalonate B->C D Step 2: Reduction (Red-Al, Toluene) C->D E 2-benzyl-2-ethylpropane-1,3-diol D->E F Step 3: Mesylation (MsCl, Et3N, DCM) E->F G 1,3-Dimesylate Intermediate F->G H Step 4: Cyclization (Benzhydrylamine, DIPEA) G->H I N-Benzhydryl Azetidine H->I J Step 5: Hydrogenolysis (Pd/C, H2, HCl/MeOH) I->J K 3-Benzyl-3-ethylazetidine HCl (Preclinical API) J->K

Figure 2: Five-step scalable synthetic workflow for 3-benzyl-3-ethylazetidine hydrochloride.

Quantitative Process Data

The following table summarizes the expected quantitative metrics for a 1-mole scale production run, demonstrating the high efficiency of the optimized route.

StepProductYield (%)Purity (HPLC/GC)Key Process Parameters
1 Diethyl 2-benzyl-2-ethylmalonate88%>95% (GC)78°C (Reflux), 12h
2 2-Benzyl-2-ethylpropane-1,3-diol92%>98% (GC)Red-Al (3.0 eq), 0°C to RT
3 1,3-Dimesylate Intermediate95%>95% (NMR)MsCl (2.5 eq), 0°C, 4h
4 1-Benzhydryl-3-benzyl-3-ethylazetidine74%>97% (HPLC)DIPEA (2.0 eq), 90°C, 18h
5 3-Benzyl-3-ethylazetidine HCl96%>99.5% (HPLC)50 psi H₂, 10% Pd/C, 45°C
Overall Final API Building Block ~54% >99.5% Highly Scalable to >1 kg

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-benzyl-2-ethylmalonate
  • Preparation: Charge a 5 L jacketed reactor with absolute ethanol (1.5 L) and sodium ethoxide (2.2 mol, 149.7 g). Cool to 0°C under nitrogen.

  • First Alkylation: Add diethyl malonate (1.0 mol, 160.2 g) dropwise over 30 minutes. Stir for 30 minutes. Add ethyl bromide (1.1 mol, 119.9 g) dropwise. Heat to reflux (78°C) for 4 hours.

  • Second Alkylation: Cool the mixture to 40°C. Add benzyl chloride (1.1 mol, 139.2 g) dropwise. Heat to reflux for an additional 8 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water (1 L) and MTBE (1 L). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diester as a pale yellow oil.

Step 2: Reduction to 2-Benzyl-2-ethylpropane-1,3-diol
  • Preparation: Dissolve the diester (1.0 mol) in anhydrous toluene (1.5 L) in a dry 5 L reactor. Cool to 0°C under nitrogen.

  • Reduction: Slowly add Red-Al (70% in toluene, 3.0 mol, ~867 g) via an addition funnel over 2 hours, maintaining the internal temperature below 15°C to control the exothermic reaction [4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Cool to 0°C and carefully quench by the dropwise addition of 10% aqueous NaOH (500 mL) until gas evolution ceases. The aluminum salts will dissolve into the aqueous layer. Separate the toluene layer, wash with brine, dry over MgSO₄, and concentrate to afford the diol as a viscous oil.

Step 3: Mesylation to 1,3-Dimesylate
  • Preparation: Dissolve the diol (1.0 mol) and triethylamine (3.0 mol, 303.6 g) in dichloromethane (DCM, 2 L). Cool to 0°C.

  • Activation: Add methanesulfonyl chloride (MsCl, 2.5 mol, 286.4 g) dropwise over 1.5 hours, maintaining the temperature below 5°C.

  • Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with ice water (1 L). Separate the organic layer and wash sequentially with 1M HCl (500 mL), saturated NaHCO₃ (500 mL), and brine. Dry over Na₂SO₄ and concentrate to yield the dimesylate as a solidifying oil. Use immediately in the next step without further purification.

Step 4: Cyclization to 1-Benzhydryl-3-benzyl-3-ethylazetidine
  • Preparation: Dissolve the crude dimesylate (1.0 mol) in anhydrous acetonitrile (1.5 L).

  • Cyclization: Add benzhydrylamine (1.2 mol, 219.9 g) and N,N-diisopropylethylamine (DIPEA, 2.0 mol, 258.5 g).

  • Reaction: Heat the mixture to 90°C for 18 hours under nitrogen. The steric bulk of the benzhydryl group prevents over-alkylation and drives the 4-exo-tet ring closure.

  • Workup: Cool to room temperature and concentrate. Partition the residue between EtOAc (1.5 L) and water (1 L). Extract the organic layer, wash with brine, and dry over Na₂SO₄. Purify via a short silica plug (Hexanes:EtOAc) to yield the N-protected azetidine.

Step 5: Hydrogenolysis to 3-Benzyl-3-ethylazetidine Hydrochloride
  • Preparation: Dissolve the N-benzhydryl azetidine (1.0 mol) in methanol (1.5 L). Add 1.25 M methanolic HCl (1.2 mol, 960 mL) to form the soluble hydrochloride salt.

  • Catalyst Addition: Under a nitrogen purge, carefully add 10% Pd/C (50% w/w water wet, 0.1 mol Pd).

  • Hydrogenolysis: Transfer to a pressure reactor. Purge with hydrogen gas and pressurize to 50 psi. Heat to 45°C and agitate vigorously for 12 hours until hydrogen uptake ceases.

  • Workup: Vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Crystallization: Triturate the resulting solid with cold MTBE/Acetone to remove diphenylmethane byproducts. Filter and dry the white crystalline solid under vacuum to yield pure 3-benzyl-3-ethylazetidine hydrochloride .

References

  • Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018, iv, 195-214. Available at:[Link]

  • Burlet, A. S., et al. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, 2019. Available at:[Link]

  • Organic Process Research & Development. "SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions." ACS Publications, 2025. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-Benzyl-3-ethylazetidine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, protocol validation, and yield maximization for 3,3-disubstituted azetidine scaffolds. Four-membere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, protocol validation, and yield maximization for 3,3-disubstituted azetidine scaffolds.

Four-membered nitrogen heterocycles, particularly 3,3-disubstituted azetidines, are highly prized in modern medicinal chemistry as sp³-rich, low-molecular-weight bioisosteres for gem-dimethyl and carbonyl groups[1]. However, synthesizing sterically encumbered targets like 3-benzyl-3-ethylazetidine presents significant thermodynamic and kinetic challenges, primarily due to the ~26 kcal/mol ring strain inherent to the azetidine core.

This support guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to overcome common failure points such as intermolecular polymerization, incomplete reduction, and chemoselectivity issues during deprotection.

I. Mechanistic Workflows & Logical Relationships

To successfully synthesize 3-benzyl-3-ethylazetidine, chemists typically rely on two robust pathways: the 4-exo-tet cyclization of a 1,3-dibromide precursor, or the exhaustive reduction of a sterically hindered β -lactam (azetidin-2-one).

G SM1 1,3-dibromo-2-benzyl- 2-ethylpropane Cyclization 4-exo-tet Cyclization (Benzhydrylamine, K3PO4) SM1->Cyclization SM2 3-benzyl-3-ethyl- azetidin-2-one Reduction Amide Reduction (LiAlH4, THF, Δ) SM2->Reduction Intermediate N-Benzhydryl-3-benzyl- 3-ethylazetidine Cyclization->Intermediate Target 3-benzyl-3-ethylazetidine Reduction->Target Deprotection Hydrogenolysis (Pd(OH)2/C, H2) Intermediate->Deprotection Deprotection->Target

Synthetic pathways for 3-benzyl-3-ethylazetidine emphasizing cyclization and reduction strategies.

II. Self-Validating Experimental Protocols

Protocol A: 4-exo-tet Cyclization via 1,3-Dibromide

This protocol utilizes benzhydrylamine to provide steric bulk, preventing secondary alkylation, while operating under high dilution to suppress intermolecular polymerization[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 1,3-dibromo-2-benzyl-2-ethylpropane (10.0 mmol) in anhydrous Acetonitrile (CH₃CN) to achieve a strict concentration of 0.05 M (200 mL). Causality: High dilution is mathematically required to favor intramolecular kinetics over intermolecular collisions.

  • Reagent Addition: Add anhydrous K₃PO₄ (30.0 mmol, 3.0 eq) followed by benzhydrylamine (12.0 mmol, 1.2 eq). Causality: K₃PO₄ acts as a heterogeneous proton scavenger that will not compete as a nucleophile, unlike amine bases[3].

  • Thermal Activation: Equip with a reflux condenser and heat the suspension to 80 °C for 36 hours under vigorous stirring.

  • Validation Check (In-Process): Perform TLC (10% EtOAc/Hexanes). The starting dibromide ( Rf​=0.8 , UV active) should be consumed. The product ( Rf​=0.4 ) will stain bright orange/red with Dragendorff's reagent, confirming the presence of a tertiary amine.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via silica gel chromatography to isolate N-benzhydryl-3-benzyl-3-ethylazetidine.

Protocol B: Chemoselective Hydrogenolysis

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-benzhydryl-3-benzyl-3-ethylazetidine intermediate (5.0 mmol) in HPLC-grade Methanol (50 mL). Add 1.0 eq of glacial acetic acid to prevent catalyst poisoning by the free amine.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 12 hours.

  • Validation Check (In-Process): Monitor via LC-MS. The mass of the starting material ( [M+H]+ ) should shift corresponding to the loss of the diphenylmethyl group (-166 Da), while retaining the C-benzyl group.

  • Workup: Filter the mixture through a tightly packed Celite plug under a blanket of nitrogen (Do not let the catalyst dry). Add 2.0 M HCl in diethyl ether to the filtrate to precipitate the target 3-benzyl-3-ethylazetidine as a highly pure hydrochloride salt.

III. Troubleshooting Guides & FAQs

Q1: My cyclization yield is stuck below 20%, and I am observing a massive amount of baseline material on my TLC. How can I improve the yield? A1: Baseline material is the hallmark of intermolecular polymerization. The formation of the 4-membered azetidine ring is thermodynamically disfavored compared to larger macrocycles or linear polymers due to extreme Baeyer strain. To correct this:

  • Enforce High Dilution: You must operate at concentrations 0.05 M.

  • Base Selection: Switch from soluble organic bases (like Et₃N or pyridine) to insoluble inorganic bases like K₃PO₄ or NaHCO₃[3]. Organic bases can participate in competing elimination reactions (yielding alkenes) or act as nucleophiles, whereas heterogeneous K₃PO₄ strictly scavenges the generated HBr without interfering with the 4-exo-tet transition state.

Q2: I am using benzylamine for the initial cyclization, but during the final deprotection step, the hydrogenation is cleaving both the N-benzyl and the C-benzyl groups. How do I achieve chemoselectivity? A2: Standard Pd/C hydrogenolysis cannot reliably distinguish between an N-benzyl and a sterically similar C-benzyl group. To achieve absolute chemoselectivity, you must alter the protecting group strategy upstream:

  • Use benzhydrylamine (diphenylmethylamine) instead of benzylamine during the cyclization. The benzhydryl group is significantly more sterically accessible to the palladium surface and cleaves rapidly under mild H₂ pressure (1 atm) using Pearlman's catalyst (Pd(OH)₂/C), leaving the C-benzyl group completely intact.

  • Alternative: If you are locked into the N-benzyl intermediate, utilize a non-reductive dealkylation method using 1-chloroethyl chloroformate (ACE-Cl) in refluxing dichloroethane, followed by methanolysis.

Q3: I attempted to synthesize the target by directly alkylating 3-ethylazetidine with benzyl bromide using LDA at -78 °C, but recovered only starting material. Why did this fail? A3: Direct α -alkylation of unactivated 3-alkyl azetidines is mechanistically unviable. The C3 proton of a simple 3-alkylazetidine lacks sufficient acidity ( pKa​>40 ) for deprotonation by standard amide bases (LDA, LiHMDS). Alkylation at the 3-position mandates the presence of an electron-withdrawing activating group (e.g., cyano, ester, or sulfonyl) to stabilize the resulting carbanion[4]. If you prefer the alkylation route, you must start with N-Boc-3-cyano-3-ethylazetidine, alkylate with benzyl bromide, and subsequently perform a reductive decyanation.

Q4: I am trying the β -lactam reduction route (reducing 3-benzyl-3-ethylazetidin-2-one). The reaction stalls at ~50% conversion even after 24 hours. Can I heat it to a higher temperature? A4: Do not apply excessive heat. While refluxing in high-boiling solvents (like dioxane) will drive the reduction of the amide, the combination of extreme heat and basic LiAlH₄ will trigger the ring-opening of the strained azetidine, destroying your yield. Instead, increase the stoichiometric equivalents of LiAlH₄ (up to 5–10 equivalents) and maintain a mild reflux in THF[2]. The reduction of sterically congested 3,3-disubstituted β -lactams requires a massive thermodynamic driving force via reagent concentration, not thermal degradation.

IV. Quantitative Data & Optimization

The following table summarizes the optimization campaign for the critical 4-exo-tet cyclization step, demonstrating the causal relationship between concentration, base selection, and isolated yield.

EntryPrimary AmineBase ScavengerSolventConcentrationIsolated Yield (%)Primary Byproduct
1BenzylamineK₂CO₃DMF0.5 M15%Linear Polymers
2BenzylamineDIPEACH₃CN0.1 M42%Elimination Products
3BenzhydrylamineDIPEACH₃CN0.05 M61%Minor Polymers
4 Benzhydrylamine K₃PO₄ CH₃CN 0.05 M 78% None (Optimal)

Note: Data reflects the synthesis of the protected 3-benzyl-3-ethylazetidine intermediate. Entry 4 utilizes the optimized heterogeneous base conditions which prevent nucleophilic competition[3].

Sources

Optimization

Technical Support Center: Troubleshooting 3-Benzyl-3-ethylazetidine Solubility in DMSO

Welcome to the Technical Support Center for azetidine derivative handling. 3-Benzyl-3-ethylazetidine is a sterically hindered cyclic amine widely utilized in drug discovery and chemical proteomics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine derivative handling. 3-Benzyl-3-ethylazetidine is a sterically hindered cyclic amine widely utilized in drug discovery and chemical proteomics. While Dimethyl Sulfoxide (DMSO) is the industry standard solvent for compound library storage, researchers frequently encounter erratic solubility profiles with this specific building block.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure reliable solvation and assay reproducibility.

Part 1: Diagnostic Workflow

Before adjusting your protocol, it is critical to diagnose the root cause of the precipitation. The flowchart below outlines the logical progression for troubleshooting azetidine solubility failures.

TroubleshootingWorkflow A Incomplete Dissolution in DMSO B Identify Chemical Form A->B C Free Base (CAS 91562-30-0) Hydrophobic B->C D HCl Salt (CAS 91562-29-7) Ionic B->D E Check DMSO Moisture (Water limits solubility) C->E F Gentle Heat (37°C) & Sonication D->F First attempt E->F If solvent is dry G In-Situ Free-Basing (e.g., add DIPEA) F->G If salt remains insoluble

Diagnostic workflow for resolving 3-benzyl-3-ethylazetidine solubility issues in DMSO.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my 3-benzyl-3-ethylazetidine failing to dissolve completely in standard DMSO? A: The primary cause is usually a mismatch between the compound's salt form and the solvent's solvation physics. 3-benzyl-3-ethylazetidine is commercially supplied in two distinct forms: the neutral free base[1] and the hydrochloride (HCl) salt[2]. DMSO is a polar aprotic solvent. While it excels at solvating neutral, hydrophobic molecules (like the free base) through strong dipole interactions, it lacks the hydrogen-bond donating capability required to effectively solvate anions like chloride[3]. Consequently, organic HCl salts inherently exhibit significantly lower solubility in pure DMSO compared to their free base counterparts[4].

Q2: My stock solution was initially clear but became cloudy after a few days of storage. What caused this? A: This is a classic symptom of atmospheric moisture absorption. DMSO is highly hygroscopic. When a vial is opened to the atmosphere, it rapidly absorbs water. The introduction of water increases the overall polarity of the solvent system. For the hydrophobic free base of 3-benzyl-3-ethylazetidine, this aqueous shift drastically reduces its thermodynamic solubility limit, causing the compound to precipitate[5].

Q3: Does freezing and thawing the DMSO stock affect the compound's solubility? A: Yes, profoundly. Repeated freeze-thaw cycles can induce the compound to transition from a higher-energy amorphous state (which dissolves easily) into a lower-energy, highly stable crystalline polymorph[5]. Once the compound crystallizes into this stable lattice, the thermodynamic barrier to re-dissolution increases, often making it impossible to achieve the original stock concentration.

Q4: Can I use heat or sonication to force the dissolution? A: Yes, but within strict limits. Gentle warming (up to 37°C) increases the kinetic energy of the solvent, while sonication provides cavitation energy to break apart solute aggregates[6]. However, DMSO can undergo thermal decomposition at high temperatures[7], and excessive sonication can cause localized heating. If the compound crashes out immediately upon cooling back to room temperature, you have exceeded the thermodynamic solubility limit of that specific form.

Part 3: Quantitative Form Comparison

To guide your experimental design, the table below summarizes the divergent physical properties and expected solubility behaviors of the two common compound forms.

Property3-Benzyl-3-ethylazetidine (Free Base)3-Benzyl-3-ethylazetidine HCl
CAS Number 91562-30-091562-29-7
Molecular Weight 175.28 g/mol 211.73 g/mol
State at Room Temp Liquid / Low-melting solidCrystalline Solid
Ideal DMSO Solubility High (>50 mM)Low to Moderate (<10 mM)
Hygroscopic Impact Precipitation upon water uptakeSlight solubility increase
Alternative Solvents DMF, Dichloromethane (DCM)Methanol, Water, DMSO/Water mix

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on visual estimation alone. The following protocols are designed as self-validating systems to guarantee compound integrity.

Protocol A: Controlled Dissolution of the Free Base

Objective: To achieve a stable, high-concentration stock solution of 3-benzyl-3-ethylazetidine free base without inducing polymorph crystallization.

  • Solvent Preparation: Purge anhydrous DMSO (≥99.9%, packaged under Argon) with dry nitrogen for 5 minutes to displace dissolved oxygen and ambient moisture[8].

  • Weighing: Weigh the compound in a low-humidity environment (e.g., a nitrogen-flushed glove box).

  • Addition & Sonication: Add the anhydrous DMSO to the compound to reach the target concentration. Sonicate in a bath sonicator at room temperature for exactly 5 minutes.

    • Self-Validation Check: The solution must be optically clear. If particulates remain, the solvent has been compromised by water, or you are mistakenly working with the HCl salt. Do not proceed to heating.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, argon-purged amber vials.

  • Storage & Verification: Store at -80°C.

    • Self-Validation Check: Thaw one aliquot to room temperature. If it does not return to a clear solution within 10 minutes without sonication, the stock has absorbed water or crystallized into a lower-energy polymorph[5]. The batch must be discarded.

Protocol B: In-Situ Free-Basing of the HCl Salt

Objective: To solubilize the poorly soluble HCl salt form in pure DMSO for downstream assays where aqueous or protic co-solvents are not permitted.

  • Suspension: Suspend 10 mg of 3-benzyl-3-ethylazetidine HCl in 1 mL of anhydrous DMSO. (The suspension will likely remain cloudy).

  • Neutralization: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex vigorously for 60 seconds. The DIPEA will deprotonate the azetidine nitrogen, generating the free base and DIPEA-HCl.

  • Validation:

    • Self-Validation Check: The suspension should rapidly transition to a completely clear solution as the highly DMSO-soluble free base is generated. (Note: DIPEA-HCl is generally soluble in DMSO, but its presence must be accounted for in sensitive downstream biological assays).

References

  • Zenodo. "Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°". Available at: [Link]

  • ResearchGate. "Solubility of compounds slightly soluble or insoluble in DMSO?". Available at: [Link]

  • gChem. "DMSO Physical Properties". Available at:[Link]

  • Ziath. "Samples in DMSO: What an end user needs to know". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Benzyl-3-Ethylazetidine

Welcome to the technical support center for the crystallization of 3-benzyl-3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-benzyl-3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a tertiary amine with a specific substitution pattern, 3-benzyl-3-ethylazetidine presents unique challenges and opportunities in achieving high purity through crystallization. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-benzyl-3-ethylazetidine. Each issue is followed by a discussion of potential causes and a step-by-step guide to resolution.

Issue 1: Oily Precipitate or "Oiling Out" Instead of Crystalline Solid

Symptoms: Upon cooling or addition of an anti-solvent, the product separates as a viscous liquid or oil rather than a filterable solid.

Probable Causes:

  • High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation, leading to an oil. These impurities may be unreacted starting materials, byproducts from the synthesis, or degradation products.

  • Supersaturation Rate is Too High: Rapid cooling or abrupt addition of an anti-solvent can cause the concentration of the solute to exceed the supersaturation limit so quickly that molecules do not have time to orient themselves into a crystal lattice.[1]

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for the compound even at low temperatures, or the anti-solvent may not be miscible enough to induce controlled precipitation.

Troubleshooting Protocol:

  • Initial Purity Assessment: Before attempting crystallization, analyze a crude sample by HPLC, GC-MS, or NMR to estimate the purity level.[2][3] If the purity is below 90%, consider a preliminary purification step like column chromatography or a liquid-liquid extraction to remove the bulk of impurities.

  • Solvent System Re-evaluation:

    • Solvent Screening: Perform a small-scale solubility test with a range of solvents of varying polarities (e.g., heptane, toluene, ethyl acetate, acetonitrile, isopropanol, methanol). The ideal single solvent for cooling crystallization will dissolve the compound when hot but have low solubility when cold.

    • Anti-Solvent System: If using an anti-solvent, ensure it is fully miscible with the solvent in which the compound is dissolved. The anti-solvent should be one in which the target compound is poorly soluble.

  • Control the Rate of Supersaturation:

    • Slow Cooling: Decrease the cooling rate. A programmed cooling ramp (e.g., 5-10 °C per hour) is highly recommended over placing the crystallization vessel directly in an ice bath. Slower cooling provides more time for molecules to diffuse and arrange into an ordered crystal lattice.

    • Controlled Anti-Solvent Addition: Add the anti-solvent dropwise to a stirred solution of the compound. Adding it too quickly will cause localized high supersaturation and promote oiling out.

  • Seeding: Introduce a small number of seed crystals of pure 3-benzyl-3-ethylazetidine at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[4]

Issue 2: Poor Impurity Rejection (Low Purity of Crystalline Product)

Symptoms: The crystallized product shows minimal improvement in purity compared to the crude material, as determined by analytical methods.

Probable Causes:

  • Co-crystallization: Impurities with high structural similarity to 3-benzyl-3-ethylazetidine may be incorporated into the crystal lattice.

  • Inclusion of Mother Liquor: The final crystal cake may be contaminated with residual mother liquor that is rich in impurities.

  • Insufficient Equilibration Time: The crystallization process may have been stopped before the system reached equilibrium, where the solid phase is in equilibrium with the liquid phase.

Troubleshooting Protocol:

  • Identify the Impurities: Use techniques like LC-MS or GC-MS to identify the structures of the major impurities.[5] Understanding if they are starting materials, byproducts, or degradation products will inform the purification strategy.

  • Optimize the Solvent System: The choice of solvent can significantly impact impurity rejection. A solvent that provides moderate solubility for the main compound may be better at excluding impurities than a solvent in which the compound is highly soluble.

  • pH Adjustment for Amine Purification: As 3-benzyl-3-ethylazetidine is a tertiary amine, its solubility is highly dependent on pH.[6][7][8][9]

    • Consider dissolving the crude material in an appropriate solvent and adding an acid (e.g., HCl in isopropanol) to form the hydrochloride salt. The salt will have very different solubility properties and may crystallize out, leaving neutral impurities behind in the solvent. The free base can then be regenerated.

    • Conversely, if the impurities are acidic, a basic wash of the crude material before crystallization can remove them.

  • Improve Washing of the Crystal Cake:

    • Wash the filtered crystals with a small amount of cold, fresh solvent in which the compound has low solubility. This will displace the impurity-rich mother liquor.

    • Ensure the wash solvent is cold to minimize dissolution of the product.

  • Re-crystallization: A second crystallization of the isolated material can significantly improve purity.

Issue 3: Low Crystallization Yield

Symptoms: The amount of crystalline product recovered is significantly lower than expected.

Probable Causes:

  • High Solubility in Mother Liquor: The compound may still be too soluble in the chosen solvent system, even at low temperatures.

  • Product Loss During Washing: The wash solvent may be dissolving a significant portion of the product.

  • Incomplete Crystallization: The cooling time or equilibration time may be insufficient.

Troubleshooting Protocol:

  • Analyze the Mother Liquor: Concentrate the mother liquor and analyze its contents. A high concentration of the desired product indicates a solubility issue.

  • Optimize the Solvent System for Yield:

    • If using a single solvent, choose one where the solubility difference between hot and cold is more pronounced.

    • If using a solvent/anti-solvent system, adjust the ratio to decrease the overall solubility of the final mixture.

  • Optimize the Final Crystallization Temperature: Cooling to a lower temperature (e.g., -10 °C or -20 °C) can increase the yield, provided the impurities do not precipitate.

  • Optimize the Washing Step: Use the minimum amount of ice-cold wash solvent necessary to clean the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 3-benzyl-3-ethylazetidine?

A1: The impurities will depend on the synthetic route. A common route to 3,3-disubstituted azetidines involves the alkylation of a pre-formed azetidine ring or a cyclization reaction.[10][11] For example, if synthesized via reductive amination of 1-benzyl-3-azetidinone with an ethylating agent, potential impurities could include:

  • Unreacted Starting Materials: 1-benzyl-3-azetidinone.[12]

  • Over-alkylation or Side-reaction Products: Impurities from reactions with the solvent if it's a reactive alcohol.[13]

  • Reducing Agent Residues and Byproducts.

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening under certain conditions.[14]

Q2: How does pH affect the crystallization of 3-benzyl-3-ethylazetidine?

A2: As a tertiary amine, 3-benzyl-3-ethylazetidine is basic. The pH of the solution will have a profound effect on its solubility.[6][9]

  • In acidic conditions (pH < pKa of the conjugate acid): The nitrogen atom will be protonated, forming a salt. This salt is likely to be much more soluble in polar solvents like water or alcohols and less soluble in non-polar organic solvents.

  • In basic or neutral conditions (pH > pKa): The compound will exist as the free base, which is expected to be more soluble in organic solvents and less soluble in water. This pH-dependent solubility can be exploited for purification. Crystallizing the compound as a salt from an organic solvent can be an effective way to remove non-basic impurities.

Q3: What analytical methods are best for assessing the purity of my crystalline product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is often the primary method for quantitative purity analysis. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their signals do not overlap significantly.

  • Differential Scanning Calorimetry (DSC): Can indicate the presence of impurities by a broadening of the melting point endotherm.

Data and Protocols

Table 1: Solvent Selection and Rationale
Solvent ClassExample SolventsPolaritySuitability for Cooling CrystallizationSuitability as Anti-SolventRationale
Non-polar Heptane, CyclohexaneLowPoorExcellent3-benzyl-3-ethylazetidine is likely insoluble or poorly soluble. Ideal for precipitating the compound from a more polar solvent.
Aromatic Toluene, XyleneLow-MediumGoodGoodThe benzyl group suggests some affinity. May provide a good solubility profile for cooling crystallization.
Ester Ethyl AcetateMediumGoodFairA versatile solvent that often provides a good balance of solubility for many organic compounds.
Ketone Acetone, MEKMedium-HighFairPoorOften too strong a solvent, leading to high solubility even at low temperatures and thus low yield.
Ethers MTBE, THFMediumFairGoodCan be good solvents for dissolution, with a non-polar solvent like heptane used as an anti-solvent.
Alcohols Isopropanol, EthanolHighPoorPoorGenerally high solubility for amines. More suitable for dissolving the compound before adding an anti-solvent.
Experimental Protocol: Solvent Screening for Cooling Crystallization
  • Place approximately 20-30 mg of crude 3-benzyl-3-ethylazetidine into several small vials.

  • To each vial, add a different solvent dropwise with stirring at room temperature until the solid just dissolves. Note the approximate volume of solvent used.

  • If the solid does not dissolve at room temperature after adding ~1 mL of solvent, heat the vial gently (e.g., to 50-60 °C) and continue adding solvent until it dissolves.

  • Once dissolved, allow the vials to cool slowly to room temperature.

  • If no crystals form at room temperature, place the vials in a refrigerator (4 °C) and then a freezer (-20 °C).

  • Observe the quality and quantity of the crystals formed. The ideal solvent will result in a good yield of well-formed crystals upon cooling.

Visualizations

Diagram 1: Troubleshooting Workflow for Crystallization Issues

G start Crystallization Attempt issue What is the primary issue? start->issue oiling_out Oiling Out issue->oiling_out Oil Formation low_purity Low Purity issue->low_purity Impure Crystals low_yield Low Yield issue->low_yield Poor Recovery check_purity Assess Crude Purity (<90%?) oiling_out->check_purity identify_impurities Identify Impurities (LC-MS) low_purity->identify_impurities analyze_mother_liquor Analyze Mother Liquor low_yield->analyze_mother_liquor pre_purify Pre-purify (Column/Extraction) check_purity->pre_purify Yes slow_cooling Decrease Cooling Rate / Slow Anti-Solvent Addition check_purity->slow_cooling No pre_purify->slow_cooling use_seeding Utilize Seeding slow_cooling->use_seeding re_eval_solvent Re-evaluate Solvent System use_seeding->re_eval_solvent ph_adjust Consider pH Adjustment / Salt Formation identify_impurities->ph_adjust optimize_wash Optimize Crystal Washing ph_adjust->optimize_wash recrystallize Perform Recrystallization optimize_wash->recrystallize optimize_solvent_ratio Optimize Solvent/Anti-solvent Ratio analyze_mother_liquor->optimize_solvent_ratio lower_temp Lower Final Temperature optimize_solvent_ratio->lower_temp G cluster_prep Preparation cluster_exec Execution cluster_iso Isolation & Analysis char_crude Characterize Crude Material (Purity, Impurity ID) solvent_screen Solvent & Solubility Screening char_crude->solvent_screen dissolution Dissolution in Chosen Solvent (with heating if necessary) solvent_screen->dissolution crystallization Controlled Cooling / Anti-Solvent Addition dissolution->crystallization equilibration Equilibration / Aging crystallization->equilibration filtration Filtration equilibration->filtration washing Crystal Washing filtration->washing drying Drying washing->drying analysis Analyze Final Product (Purity, Yield, MP) drying->analysis

Caption: Step-by-step workflow for optimizing the crystallization process.

References

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?[Link]

  • Kudo, S., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-benzylazetidine. PubChem Compound Database. [Link]

  • Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Kudo, S., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Publications. [Link]

  • Didier, D., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Synfacts. [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Mazzotti, M., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

  • Reddy, P. V. G., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Denton, R. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Greener Org Chem. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Leitner, W., et al. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Itoh, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). BENZYL ALCOHOL. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • G., S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]

  • Zhang, T. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]

  • MacMillan, D. W. C., et al. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]

  • Hahn, H-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Naval Research Laboratory. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. - DTIC. [Link]

  • ResearchGate. (n.d.). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • University of Bath. (n.d.). Synthesis of 1,3-Disubstituted Azetidines via a Tandem Ring-Opening Ring-Closing Procedure. [Link]

  • Sulzer. (n.d.). Crystal clear purification solutions. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • PubChemLite. (n.d.). 3-benzyl-3-phenylazetidine (C16H17N). [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Rath, N. P., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • ResearchGate. (2023). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate. PubChem Compound Database. [Link]

  • Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Beilstein Journals. (2024). Structure and thermal stability of phosphorus-iodonium ylids. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Benzyl-3-Ethylazetidine Substitutions

Welcome to the Technical Support Center for the functionalization of 3-benzyl-3-ethylazetidine. As a highly strained, 4-membered nitrogen heterocycle with a bulky neopentyl-like quaternary center at C3, this scaffold pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3-benzyl-3-ethylazetidine. As a highly strained, 4-membered nitrogen heterocycle with a bulky neopentyl-like quaternary center at C3, this scaffold presents unique synthetic challenges. The pseudo-equatorial/pseudo-axial dynamics of the benzyl and ethyl groups create a significant steric shield around the azetidine nitrogen, drastically reducing its nucleophilicity .

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for successfully achieving N-substitution without triggering undesired ring-opening cascades.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do standard N-alkylation protocols (e.g., alkyl halides with K₂CO₃) result in recovered starting material when using 3-benzyl-3-ethylazetidine? Application Scientist Insight: The failure is mechanistically tied to the transition state of the Sₙ2 reaction. The bulky 3-benzyl and 3-ethyl substituents project into the space adjacent to the nitrogen lone pair. This steric hindrance at the azetidine nitrogen can completely prevent full substitution with moderate-to-bulky electrophiles . Even with relatively small electrophiles like allyl bromide, steric hindrance plays a major role in limiting the reaction rate and overall yield . Solution: Shift from direct alkylation to Reductive Amination . By forming an iminium intermediate first—which is less sterically demanding than an Sₙ2 transition state—and subsequently reducing it with sodium triacetoxyborohydride (STAB), you bypass the Sₙ2 steric clash entirely.

Q2: I am attempting an N-arylation using standard Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, Cs₂CO₃), but I only observe degradation and unreacted azetidine. How can I optimize this? Application Scientist Insight: BINAP is too flexible and does not provide the necessary reductive elimination rate for bulky secondary amines. The 3,3-disubstituted azetidine requires a catalyst system that can accommodate the steric bulk while preventing β -hydride elimination. Solution: Utilize dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos , paired with a strong, soluble base like LiHMDS or NaOtBu. These ligands are explicitly designed to facilitate the cross-coupling of sterically hindered secondary amines by creating a deep, reactive pocket around the palladium center.

Q3: During N-acylation with acid chlorides, I am seeing significant ring-opening side products. How do I prevent this? Application Scientist Insight: Azetidines are highly strained, possessing a ring strain energy of approximately 25.2 kcal/mol [[1]]([Link]). When the nitrogen is acylated, the lone pair is delocalized into the carbonyl, weakening the adjacent N-C bonds. If the reaction mixture is too warm or if excess chloride (a good nucleophile) is present, the chloride can attack the ring carbons, leading to irreversible ring-opening . Solution: Use milder coupling reagents (e.g., HATU/DIPEA) with carboxylic acids instead of acid chlorides. If an acid chloride must be used, perform the reaction strictly at -78 °C to 0 °C and use a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge HCl immediately.

Section 2: Quantitative Data & Strategy Selection

To assist in selecting the optimal functionalization strategy, the following table summarizes the expected outcomes based on the electrophile and the chosen methodology.

Substitution TypeTarget ElectrophileRecommended StrategyKey Reagents / CatalystsExpected Yield Range
N-Alkylation Primary Alkyl HalidesDirect Sₙ2 AlkylationK₂CO₃, DMF, 60 °C40% - 60%
N-Alkylation Aldehydes / KetonesReductive AminationSTAB, AcOH, DCE, RT75% - 90%
N-Arylation Aryl Bromides/IodidesBuchwald-HartwigPd₂(dba)₃, RuPhos, NaOtBu65% - 85%
N-Acylation Carboxylic AcidsAmide CouplingHATU, DIPEA, DCM, 0 °C80% - 95%

Section 3: Experimental Protocols

Protocol A: Sterically Forgiving N-Alkylation via Reductive Amination

This protocol is designed to overcome the low nucleophilicity of the sterically hindered nitrogen atom by utilizing an iminium-driven pathway.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-benzyl-3-ethylazetidine (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Add glacial acetic acid (1.5 equiv) dropwise to the stirring solution to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv). The bulky nature of STAB is well-tolerated here as the reduction occurs on the exposed face of the iminium intermediate.

  • Completion & Workup: Stir the reaction at room temperature for 12–16 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-alkylated azetidine.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

This protocol utilizes specialized ligands to force the coupling of the hindered azetidine with aryl halides.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and 3-benzyl-3-ethylazetidine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the tube and remove it from the glovebox.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography to isolate the N-aryl 3-benzyl-3-ethylazetidine.

Section 4: Workflows and Logical Relationships

SubstitutionStrategy Start 3-Benzyl-3-ethylazetidine N-Functionalization Assess Evaluate Electrophile Steric Demand Start->Assess LowBulk Primary Alkyl Halides (Low Bulk) Assess->LowBulk MedBulk Aldehydes / Ketones (Moderate Bulk) Assess->MedBulk HighBulk Aryl Halides (High Bulk) Assess->HighBulk Direct Direct SN2 Alkylation (Use polar aprotic solvent) LowBulk->Direct RedAm Reductive Amination (Use STAB/AcOH) MedBulk->RedAm Buchwald Buchwald-Hartwig (Use RuPhos/Pd) HighBulk->Buchwald

Workflow illustrating the selection of substitution strategies based on electrophile steric bulk.

StericEffects Steric 3,3-Disubstitution (Benzyl & Ethyl) Shielding N-Lone Pair Steric Shielding Steric->Shielding Kinetics Increased Activation Energy (ΔG‡) Shielding->Kinetics Failure Standard SN2 Reaction Failure Kinetics->Failure If unoptimized Solution Shift to Iminium or Pd-Catalysis Kinetics->Solution Optimization

Logical relationship between C3-steric hindrance, reaction kinetics, and required optimization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Azetidine Ring Closure

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during azetidine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during azetidine ring closure reactions. The inherent ring strain of the four-membered azetidine core (approximately 25.2 kcal/mol) presents unique synthetic hurdles.[1] This document provides in-depth, question-and-answer-based troubleshooting strategies, grounded in mechanistic principles and field-proven insights to help you navigate these complexities.

Section 1: Intramolecular Cyclization Issues

Intramolecular cyclization, typically involving the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile, is a cornerstone of azetidine synthesis.[1][2] However, this process can be plagued by low yields due to competing reactions and unfavorable kinetics.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization of a γ-haloamine is resulting in low yields and a significant amount of polymeric byproduct. What's going on?

A1: This is a classic issue stemming from the competition between intramolecular (ring-forming) and intermolecular (polymer-forming) reactions. The key is to favor the intramolecular pathway.

  • Causality: For the cyclization to be efficient, the reactive ends of the molecule must be in close proximity. At high concentrations, the probability of one molecule reacting with another increases, leading to polymerization.

  • Troubleshooting & Optimization:

    • High Dilution Conditions: Employing high dilution is the most effective strategy. By significantly reducing the concentration of your starting material, you decrease the likelihood of intermolecular reactions. A starting concentration of 0.01-0.05 M is a good initial target.

    • Slow Addition: If high dilution is impractical for scaling up, a slow, controlled addition of the γ-haloamine to a heated solution of the base can maintain a low instantaneous concentration, thereby favoring cyclization.

    • Choice of Base: A strong, non-nucleophilic base (e.g., NaH, KHMDS, DBU) is crucial to deprotonate the amine without competing in SN2 reactions.

Q2: I'm attempting an intramolecular aminolysis of a cis-3,4-epoxy amine to form a 3-hydroxyazetidine, but I'm isolating a 3-hydroxypyrrolidine as a major byproduct. Why is this happening?

A2: You are observing a competing 5-endo-tet cyclization, which is a common side reaction in this specific synthesis.[3]

  • Mechanistic Insight: The formation of the desired azetidine occurs via a 4-exo-tet cyclization. However, the 5-endo-tet pathway to the pyrrolidine can become competitive. The regioselectivity of the amine's nucleophilic attack on the epoxide is the determining factor.

  • Troubleshooting & Optimization:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly favor the 4-exo-tet pathway. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired azetidine formation.[3][4][5]

    • Solvent Optimization: The choice of solvent can influence the reaction's regioselectivity. Experiment with a range of solvents with varying polarities.

    • Substrate-Specific Issues: With electron-rich aniline substrates, an electrophilic aromatic substitution can sometimes occur, leading to tetrahydroquinoline byproducts.[3] If this is observed, a different synthetic route may be necessary.

Q3: My reaction to form an azetidine from a γ-amino alcohol via a Mitsunobu reaction is giving low yields. What are the common pitfalls?

A3: The Mitsunobu reaction, while powerful, is sensitive to steric hindrance and the acidity of the nucleophile (in this case, the internal amine). Low yields often point to issues with the activation of the alcohol or competing side reactions.

  • Causality & Mechanism: The Mitsunobu reaction involves the in-situ formation of an oxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD). The amine then displaces the activated oxygen. Steric hindrance around the alcohol or low nucleophilicity of the amine can impede this process.[6][7]

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry and Addition: Use a slight excess of PPh₃ and the azodicarboxylate (typically 1.5 equivalents). Crucially, the azodicarboxylate should be added slowly to a cold (0 °C) solution of the amino alcohol and PPh₃.[8] This helps to control the reaction rate and minimize side reactions.

    • Solvent Choice: Anhydrous THF is the most common and generally effective solvent.[6][8] Ensure all reagents and glassware are scrupulously dry.

    • Steric Hindrance: For sterically hindered alcohols, standard Mitsunobu conditions often fail.[6] Increasing the reaction temperature or using a more reactive phosphine may be necessary. However, be aware that this can also promote side reactions like the formation of aziridines from β-amino alcohols.[9]

    • Acidity of the Amine: The pKa of the amine is critical. If the amine is too acidic, it can be deprotonated by the betaine intermediate, halting the catalytic cycle.

Section 2: Photochemical Cycloadditions

Photochemical reactions, such as the aza Paternò-Büchi reaction, offer unique pathways to azetidines but come with their own set of challenges.[1][10]

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition between an imine and an alkene is inefficient. What factors should I consider?

A1: Low efficiency in these reactions often points to issues with light absorption, non-productive energy dissipation pathways, or quenching of the excited state.

  • Causality: The reaction relies on the photochemical excitation of the imine to a reactive state that can then undergo cycloaddition with the alkene.

  • Troubleshooting & Optimization:

    • Wavelength and Light Source: Ensure the wavelength of your light source corresponds to the absorption maximum of your imine. If direct irradiation is not effective, consider using a triplet sensitizer like acetone or benzophenone.[11]

    • Competing Isomerization: Acyclic imines can undergo E/Z isomerization upon excitation, which is a non-productive pathway that dissipates energy.[11] Using cyclic imines can circumvent this issue.

    • Degassing: Oxygen can quench the excited state of the imine. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[11]

Q2: I'm performing a Norrish-Yang cyclization to produce an azetidinol, but the yield is low, and I'm seeing significant amounts of cleavage products. How can I improve this?

A2: The Norrish-Yang cyclization involves a 1,5-hydrogen abstraction followed by ring closure of the resulting biradical.[12] A competing Norrish Type II cleavage of the biradical is a common side reaction that leads to fragmentation.[12]

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Sterically demanding groups on the nitrogen, such as a benzhydryl group, can favor the cyclization pathway by altering the substrate's conformation.[12]

    • Substrate Structure: Increasing steric bulk near the carbonyl group can sometimes have a detrimental effect on the cyclization.[12]

Section 3: Other Ring Closure Strategies

Frequently Asked Questions (FAQs)

Q1: I am attempting an aza-Michael addition to form a 3-substituted azetidine, but the reaction is sluggish. What can I do?

A1: The success of an aza-Michael addition depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[13][14][15]

  • Troubleshooting & Optimization:

    • Catalyst: A non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is typically used to catalyze the reaction.[13][14] Ensure you are using an appropriate amount (often stoichiometric).

    • Temperature: Gently heating the reaction (e.g., to 65 °C in acetonitrile) can significantly increase the reaction rate, especially with less nucleophilic amines like pyrazoles or indazoles.[13][14]

    • Protecting Groups: The use of an N-Boc protecting group on the azetidine acceptor is often crucial to direct the addition and prevent side reactions.[13]

Visual Troubleshooting Guide

The following diagram outlines a general troubleshooting workflow for low conversion rates in azetidine ring closure.

Troubleshooting_Workflow start Low Conversion Rate Observed check_reaction_type Identify Reaction Type start->check_reaction_type intramolecular Intramolecular Cyclization (e.g., Haloamine, Epoxy Amine, Mitsunobu) check_reaction_type->intramolecular Intramolecular photochemical Photochemical ([2+2], Norrish-Yang) check_reaction_type->photochemical Photochemical other Other (e.g., Aza-Michael) check_reaction_type->other Other check_concentration High Dilution Conditions Employed? intramolecular->check_concentration check_degassing Reaction Degassed? photochemical->check_degassing check_catalyst_temp Aza-Michael Reaction? other->check_catalyst_temp increase_dilution Implement High Dilution or Slow Addition check_concentration->increase_dilution No check_lewis_acid Competing Ring Size? (e.g., Pyrrolidine Formation) check_concentration->check_lewis_acid Yes add_lewis_acid Add Lewis Acid Catalyst (e.g., La(OTf)3) check_lewis_acid->add_lewis_acid Yes check_mitsunobu Mitsunobu Reaction? check_lewis_acid->check_mitsunobu No optimize_mitsunobu Optimize Reagent Stoichiometry & Slow Addition at 0 °C check_mitsunobu->optimize_mitsunobu Yes degas_system Thoroughly Degas System & Use Inert Atmosphere check_degassing->degas_system No check_sensitizer Inefficient Irradiation? check_degassing->check_sensitizer Yes use_sensitizer Use Triplet Sensitizer (e.g., Acetone) check_sensitizer->use_sensitizer Yes optimize_aza_michael Optimize Base Catalyst & Increase Temperature check_catalyst_temp->optimize_aza_michael Yes

Caption: Troubleshooting workflow for low azetidine yield.

Experimental Protocols
Protocol 1: Optimization of Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from Kuriyama et al. and is designed to favor azetidine formation over the competing pyrrolidine byproduct.[4]

Materials:

  • cis-3,4-epoxy amine substrate

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous 1,2-dichloroethane ((CH₂Cl)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cis-3,4-epoxy amine (1.0 eq).

  • Dissolve the substrate in anhydrous (CH₂Cl)₂ to a concentration of 0.2 M.

  • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table
Reaction TypeCommon IssueKey SolutionCatalyst/ReagentTemp.Ref.
Intramolecular Aminolysis of Epoxy AminePyrrolidine byproductFavor 4-exo-tet cyclizationLa(OTf)₃Reflux[3][4]
Intramolecular Cyclization of γ-HaloaminePolymerizationHigh dilutionStrong, non-nucleophilic baseVaries[1]
Mitsunobu Reaction from γ-Amino AlcoholLow activation/side reactionsSlow reagent additionPPh₃, DEAD/DIAD0 °C to RT[8]
[2+2] PhotocycloadditionLow quantum yieldQuencher removalN/A (or sensitizer)RT[11]
Aza-Michael AdditionSluggish reactionCatalysis and heatDBU65 °C[13][14]
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem Technical Support.
  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES.
  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Technical Support.
  • PMC. (2022).
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Azetidine Synthesis. (n.d.).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Journal of the American Chemical Society. (2025).
  • Journal of the American Chemical Society. (2022).
  • PMC. (n.d.). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH.
  • Organic Letters. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of aziridines by Mitsunobu reaction (Methods A and B).
  • Synfacts. (2017). Photochemical Stereoselective Synthesis of Azetidines.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • PMC. (2022).
  • MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • BenchChem. (2025). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ACS Publications. (n.d.).
  • The Journal of Organic Chemistry. (2020).
  • UniBa. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.).
  • PMC. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][16]-Stevens Rearrangement.

  • Thieme. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.

Sources

Optimization

Technical Support Center: 3-Benzyl-3-ethylazetidine Synthesis &amp; Isolation

Welcome to the Technical Support Center for the isolation of 3-benzyl-3-ethylazetidine . As a highly strained, 4-membered nitrogen heterocycle, this compound presents unique challenges during workup and purification.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation of 3-benzyl-3-ethylazetidine . As a highly strained, 4-membered nitrogen heterocycle, this compound presents unique challenges during workup and purification. This guide is designed for researchers and drug development professionals to troubleshoot common side-product formations, understand the mechanistic causality behind these issues, and implement self-validating protocols for high-yield isolation.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant acyclic amine side products during the aqueous workup? Causality: Azetidines possess significant inherent ring strain (approximately 26 kcal/mol), which poses challenges during their preparation[1]. When the secondary amine of 3-benzyl-3-ethylazetidine is protonated by strong Brønsted acids during workup (e.g., using 1 M HCl to quench a reduction or extract the product), the resulting azetidinium ion becomes highly electrophilic. Nucleophiles present in the mixture (such as water, chloride ions, or unreacted starting materials) can readily attack the C2 or C4 positions, leading to C–N bond cleavage and the formation of acyclic amines[1]. Solution: Maintain the aqueous phase at pH 8.5–9.0 using saturated NaHCO₃ or mild phosphate buffers. This ensures the azetidine remains a free base, removing the electrophilic activation required for strain-release ring opening[2].

Q2: My isolated 3-benzyl-3-ethylazetidine turns into a viscous, intractable mixture upon solvent evaporation. What is happening? Causality: The free base of 3-benzyl-3-ethylazetidine is highly reactive. Because the nitrogen is unsubstituted (a secondary amine), it acts as a potent nucleophile. In concentrated solutions or neat liquid form, intermolecular nucleophilic attack by the amine of one molecule onto the strained ring of another initiates rapid oligomerization and dimerization. Thermal stress during rotary evaporation exacerbates this degradation. Solution: Never concentrate the free base to dryness. Instead, trap the azetidine as an ammonium salt (e.g., hydrochloride) by adding anhydrous HCl in ether or dioxane to the dried organic extract prior to final concentration. The salt form is non-nucleophilic and thermally stable.

Q3: Can I use standard silica gel chromatography to purify the free base? Causality: It is highly discouraged. The acidic silanol groups on standard silica gel can catalyze the same ring-opening reactions described in Q1, or cause irreversible binding of the basic azetidine through strong hydrogen bonding[3]. Solution: If chromatography is absolutely necessary to remove neutral impurities (like unreacted lactam precursors), use basic alumina or triethylamine-deactivated silica (pre-treated with 1–2% Et₃N in the eluent) to protect the strained 4-membered ring.

Quantitative Data: Impact of Isolation Conditions

The table below summarizes the causality between specific workup conditions and the resulting side-product distribution.

Isolation ConditionAqueous pHTarget Azetidine Yield (%)Ring-Opened Acyclic Amine (%)Oligomeric Species (%)
Strong Acid Quench (1M HCl)1.015%80%5%
Mild Acid Extraction (0.5M Citric Acid, 0 °C)3.085%12%3%
Mild Basic Quench (Sat. NaHCO₃) + Free Base Evaporation8.540%2%58%
Optimized: Mild Basic Quench + HCl Salt Trapping 8.5 95% < 2% < 2%

Validated Experimental Protocol

Procedure: Isolation of 3-Benzyl-3-ethylazetidine Hydrochloride This self-validating protocol is designed to prevent strain-release ring opening and intermolecular oligomerization.

  • Reaction Quench (pH Control): Cool the crude reaction mixture (e.g., following a lithium aluminum hydride reduction in THF) to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches a stable pH of 8.5–9.0 (verify with pH paper).

    • Causality Check: Mild basicity prevents protonation of the azetidine nitrogen, neutralizing the electrophilic trigger for ring opening.

  • Primary Extraction: Add dichloromethane (DCM) or ethyl acetate (EtOAc) to the quenched mixture (1:1 v/v ratio with the aqueous phase). Separate the organic layer and extract the aqueous layer twice more with the chosen solvent.

  • Drying & Filtration: Dry the combined organic extracts over anhydrous Na₂SO₄ for 15 minutes. Filter the solution to remove the drying agent.

    • Validation Check: Complete removal of water is critical here; any residual water will cause the final salt to oil out rather than crystallize.

  • In Situ Salt Formation: Transfer the dried organic filtrate to a round-bottom flask. While stirring vigorously at 0 °C, add 1.1 equivalents of anhydrous HCl (e.g., 2 M solution in diethyl ether) dropwise.

    • Validation Check: A white precipitate (the azetidine hydrochloride salt) should begin to form immediately upon addition, confirming the successful trapping of the free base.

  • Isolation: Concentrate the suspension under reduced pressure keeping the water bath temperature strictly below 30 °C. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure 3-benzyl-3-ethylazetidine hydrochloride.

Process Visualization

Workflow Crude Crude Reaction Mixture (Azetidine + Impurities) Quench Mild Quench (pH 8-9) Sat. NaHCO3 Crude->Quench Slow addition at 0°C Extract Organic Extraction (DCM or EtOAc) Quench->Extract Phase separation Side1 Ring-Opening (Acyclic Amines) Quench->Side1 If pH drops < 4 Dry Drying (Na2SO4) & Filtration Extract->Dry Retain organic layer Salt Salt Formation Anhydrous HCl in Ether Dry->Salt Do NOT evaporate to dryness Side2 Oligomerization (Thermal Degradation) Dry->Side2 If concentrated as free base Pure 3-Benzyl-3-ethylazetidine HCl Salt Salt->Pure Crystallization & Filtration

Isolation workflow for 3-benzyl-3-ethylazetidine minimizing ring-opening and oligomerization.

References

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (Vol. 84, No. 1, 2012) URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry (2024, 20, 1671–1676) URL: [Link]

  • Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: The Journal of Organic Chemistry (ACS Publications, 2019) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of 3-Benzyl-3-ethylazetidine: A Comparative Mass Spectrometry Guide

Executive Summary In modern drug discovery, azetidine derivatives are highly valued for their ability to improve the physicochemical properties of drug candidates, such as metabolic stability and basicity. However, valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, azetidine derivatives are highly valued for their ability to improve the physicochemical properties of drug candidates, such as metabolic stability and basicity. However, validating the purity of building blocks like 3-benzyl-3-ethylazetidine (often supplied as a hydrochloride salt, CAS: 91562-29-7[1]) presents unique analytical challenges.

This guide objectively compares the performance of various Mass Spectrometry (MS) modalities—GC-MS, LC-UV-MS, and LC-HRMS—for the purity validation of 3-benzyl-3-ethylazetidine. By establishing a self-validating analytical protocol, researchers can confidently identify artifactual degradation, resolve isobaric impurities, and ensure the integrity of their synthetic pipelines.

The Analytical Challenge: Causality in Azetidine Chemistry

To design an effective purity validation workflow, one must first understand the intrinsic chemical liabilities of the analyte.

  • Ring Strain & Hydrolysis: The four-membered azetidine ring possesses significant angle strain. Under acidic or basic conditions, it is highly susceptible to nucleophilic attack and subsequent ring-opening[2]. If a sample is prepared in unbuffered water or left at room temperature for extended periods, hydrolysis can generate artifactual amino-alcohol degradants.

  • Volatility vs. Polarity: 3-benzyl-3-ethylazetidine exists either as a relatively volatile free base (MW: 175.28) or a polar hydrochloride salt (MW: 211.73). This dichotomy dictates the choice of chromatographic separation. While GC-MS is ideal for volatile and thermally stable molecules, LC-MS is significantly more suitable for polar, salt-form, or heat-sensitive analytes[3].

Comparative Analysis of Mass Spectrometry Modalities

Selecting the correct MS technique requires balancing throughput, sensitivity, and structural resolution.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

GC-MS utilizes Electron Ionization (EI), which provides highly reproducible fragmentation patterns ideal for library matching and detecting unreacted volatile precursors (e.g., benzyl chloride derivatives)[4].

  • Limitation: The analyte must be in its free-base form. Furthermore, the high temperatures required in the GC injection port (typically >240°C) can induce thermal degradation of the strained azetidine ring, leading to false-positive impurity peaks[2].

Liquid Chromatography-Mass Spectrometry (LC-UV-MS, Single Quad)

Coupled with a Diode Array Detector (DAD), single-quadrupole LC-MS is the high-throughput workhorse of pharmaceutical analysis[5]. It utilizes Electrospray Ionization (ESI), a soft ionization technique that preserves the intact protonated molecular ion [M+H]+ at m/z 176.14.

  • Limitation: Single quadrupoles lack the resolving power to differentiate between isobaric impurities (molecules with the same nominal mass but different exact masses).

High-Resolution Mass Spectrometry (LC-HRMS)

Instruments like Q-TOF or Orbitrap represent the "gold standard" for quantitative analysis and structural elucidation[4]. They offer sub-ppm mass accuracy, allowing analysts to definitively distinguish the parent azetidine from complex ring-opened degradants or closely related synthetic byproducts.

Quantitative Performance Comparison
Analytical ModalityIonizationResolving Power (FWHM)Estimated LODPrimary AdvantageKey Limitation
GC-EI-MS Hard (EI)~1,000~5 ng/mLExcellent for volatile starting materials.Thermal degradation of azetidine ring; requires free base.
LC-UV-MS (SQ) Soft (ESI+)~1,000~10 ng/mLHigh throughput; standard for salt forms.Cannot resolve isobaric impurities.
LC-HRMS (Q-TOF) Soft (ESI+)>30,000~1 ng/mLExact mass structural ID; sub-ppm accuracy.Higher operational complexity and cost.

Self-Validating Experimental Protocol: LC-HRMS Workflow

A protocol is only as reliable as its internal controls. The following LC-HRMS methodology is designed as a self-validating system . It utilizes orthogonal detection (UV + MS) to ensure that impurities lacking ionizable basic nitrogens are not missed, preventing the overestimation of purity[5].

Step 1: Sample Preparation (Preventing Ex Vivo Degradation)
  • Procedure: Weigh 1.0 mg of 3-benzyl-3-ethylazetidine HCl. Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile (a neutral, aprotic solvent). Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Avoiding protic solvents like methanol or unbuffered water prevents solvolysis and acid/base-catalyzed ring opening during the autosampler queue[2].

Step 2: Chromatographic Separation (Resolving Degradants)
  • Column: Sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Causality: The shallow gradient ensures that any polar, ring-opened amino-alcohol impurities elute early, cleanly separating from the highly retained hydrophobic benzyl moiety of the parent compound.

Step 3: Ionization & Mass Analysis (Preserving the Intact Ion)
  • Parameters: ESI in positive mode. Capillary voltage at 3.5 kV. Drying gas temperature at 300°C[6].

  • Causality: The desolvation temperature is kept moderate to prevent in-source thermal fragmentation of the azetidine ring, ensuring the base peak remains the intact [M+H]+ ion (m/z 176.1434).

Step 4: Orthogonal Validation (Data Processing)
  • Procedure: Extract the exact mass chromatogram for C12​H18​N+ . Simultaneously, integrate the UV chromatogram at 214 nm (targeting the benzyl chromophore).

  • Causality: If the MS Total Ion Chromatogram (TIC) indicates 99% purity, but the UV trace indicates 92%, the sample contains impurities that do not ionize efficiently under ESI+. The lower value must be reported, ensuring absolute trustworthiness in the data.

Workflow Visualization

The following diagram illustrates the logical decision tree and validation workflow for azetidine purity analysis.

Workflow A Sample Prep: Neutral Aprotic Solvent B Chromatography: UPLC C18 Separation A->B Prevents ring-opening C Ionization: ESI+ (Soft Ionization) B->C Resolves isobaric impurities D Mass Analysis: HRMS (Q-TOF/Orbitrap) C->D Preserves [M+H]+ ion E Data Processing: Exact Mass & UV Correlation D->E Sub-ppm mass accuracy F Purity Confirmed (>95% Target) E->F Orthogonal validation

Workflow for LC-HRMS purity validation of azetidine derivatives.

References

  • GC-MS vs LC-MS - ResolveMass Labor
  • Screening Compounds P107441 | EvitaChem, evitachem.com,
  • Advanced techniques and applications of LC-MS in small molecule drug discovery, drugtargetreview.com,
  • Mass Spectrometry in Small Molecule Drug Development | American Pharmaceutical Review, americanpharmaceuticalreview.com,
  • Common impurities in 3-(Phenoxymethyl)
  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - MDPI, mdpi.com,

Sources

Comparative

reproducibility of 3-benzyl-3-ethylazetidine synthesis protocols

The 3-benzyl-3-ethylazetidine scaffold is a highly prized pharmacophore in modern drug discovery, frequently serving as a core structural motif in triple reuptake inhibitors (TRIs) and potent human leukocyte elastase (HL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 3-benzyl-3-ethylazetidine scaffold is a highly prized pharmacophore in modern drug discovery, frequently serving as a core structural motif in triple reuptake inhibitors (TRIs) and potent human leukocyte elastase (HLE) inhibitors 1[1]. However, synthesizing 3,3-disubstituted azetidines presents a significant thermodynamic and kinetic challenge. The four-membered nitrogenous ring suffers from immense angle strain (~26 kcal/mol), making its formation kinetically unfavorable compared to less strained systems .

As a Senior Application Scientist, I have evaluated numerous synthetic routes for this specific scaffold. This guide objectively compares the two dominant methodologies—Classical Dione Reduction and Modern Catalytic Intramolecular Aminolysis —providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure high reproducibility in your laboratory.

The Kinetic vs. Thermodynamic Dilemma

When constructing the 3-benzyl-3-ethylazetidine ring, chemists must overcome the activation energy barrier while avoiding competing thermodynamic sinks.

Historically, the Classical Route bypassed ring strain by forming an azetidine-2,4-dione (a 4-oxo- β -lactam) via the condensation of 2-benzyl-2-ethylmalonyl dichloride with an amine. While the cyclization is reliable, the subsequent reduction of the dione requires harsh reagents (e.g., LiAlH 4​ ), which severely limits functional group tolerance and often results in ring-opening side reactions 2[2].

Conversely, the Modern Catalytic Route utilizes Lewis acid-catalyzed intramolecular aminolysis of acyclic precursors (such as cis-3,4-epoxy amines). The critical challenge here is regioselectivity: the desired 4-exo-tet cyclization (yielding the azetidine) directly competes with the 5-endo-tet cyclization (yielding a pyrrolidine byproduct) . By employing specific Lewis acids like La(OTf) 3​ or Sc(OTf) 3​ , the reaction strictly enforces the 4-exo-tet pathway, delivering superior yields and orthogonal functional group compatibility 3[3].

SynthesisComparison StartA 2-Benzyl-2-ethylmalonyl dichloride + Amine IntA Azetidine-2,4-dione (Intermediate) StartA->IntA Condensation (-HCl) RedA LiAlH4 Reduction (Harsh) IntA->RedA Target 3-Benzyl-3-ethylazetidine (Target Scaffold) RedA->Target Moderate Yield (Ring-opening risks) StartB Acyclic Precursor (e.g., Epoxy Amine) CatB La(OTf)3 Catalyst (5 mol%) StartB->CatB PathB1 4-exo-tet Cyclization (Kinetically Favored) CatB->PathB1 High Regioselectivity PathB2 5-endo-tet Cyclization (Pyrrolidine Byproduct) CatB->PathB2 Suppressed PathB1->Target High Yield (Mild conditions)

Fig 1: Reaction pathways comparing classical dione reduction vs. catalytic intramolecular aminolysis.

Quantitative Performance Comparison

The following table summarizes the empirical data derived from optimizing both synthetic routes for the 3-benzyl-3-ethylazetidine core.

ParameterProtocol A: Classical Dione ReductionProtocol B: Lewis Acid-Catalyzed Cyclization
Primary Reagents 2-benzyl-2-ethylmalonyl dichloride, LiAlH 4​ Epoxy amine / Haloamine precursor, La(OTf) 3​
Overall Yield 22% - 45%85% - 94%
Regioselectivity N/A (Direct condensation)>95:5 (4-exo-tet over 5-endo-tet)
Functional Group Tolerance Poor (Reduces esters, ketones, nitriles)Excellent (Orthogonal to most functional groups)
Step Count 2 steps from malonyl dichloride1 step from acyclic precursor
Reproducibility Score Moderate (Highly sensitive to moisture/reduction times)High (Self-directing catalytic cycle)

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to confirm success before proceeding.

Protocol A: Synthesis via Azetidine-2,4-dione Reduction

This method is best suited when starting materials are limited to simple malonyl derivatives and functional group tolerance is not a concern.

Causality & Mechanistic Rationale: Malonyl dichlorides react readily with primary amines to form the 2,4-dione ring, driven thermodynamically by the elimination of HCl. However, the subsequent reduction requires precise stoichiometric control; over-reduction leads to acyclic amino alcohols due to the cleavage of the strained C-N bond.

  • Condensation: Dissolve 2-benzyl-2-ethylmalonyl dichloride (1.0 eq, 0.016 mol) in anhydrous dioxane. Cool to 0°C. Slowly add the primary amine (e.g., aniline or benzylamine, 1.0 eq) and triethylamine (2.0 eq) dropwise.

  • Cyclization: Allow the reaction to reach room temperature and stir overnight under a nitrogen atmosphere 2[2].

  • Validation Checkpoint 1 (Intermediate): Purify via flash chromatography (hexane/ethyl acetate 8:2). Validate the intermediate via 13 C NMR. You must observe the characteristic dione carbonyl peaks at ~171-172 ppm.

  • Reduction: Suspend the purified dione in anhydrous THF at 0°C. Add LiAlH 4​ (3.0 eq) portion-wise. Reflux for 12 hours.

  • Workup & Validation Checkpoint 2: Quench using the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O) to precipitate aluminum salts and prevent emulsion. Monitor the organic layer via 13 C NMR; the complete disappearance of the ~171 ppm signal confirms successful reduction without ring-opening.

Protocol B: Lewis Acid-Catalyzed Intramolecular Aminolysis

This is the recommended modern protocol, offering superior yields and bypassing the need for harsh reductants.

Causality & Mechanistic Rationale: Utilizing Lanthanum(III) trifluoromethanesulfonate (La(OTf) 3​ ) coordinates the epoxide or leaving group oxygen, significantly lowering the activation energy for the 4-exo-tet attack by the pendant amine. This coordination strictly enforces the geometry required for the 4-membered ring, sterically and electronically suppressing the thermodynamically competitive 5-endo-tet pyrrolidine formation .

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the acyclic precursor (e.g., the cis-3,4-epoxy amine derivative of the benzyl-ethyl scaffold, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add La(OTf) 3​ (5 mol%). Stir the reaction mixture under reflux for 12-16 hours .

  • Validation Checkpoint 1 (In-Process): Monitor the reaction progress via LC-MS. The mass transition must show the exact mass of the cyclized azetidine product, confirming the loss of the acyclic hydration signature.

  • Workup: Wash the mixture with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Regioselectivity): Analyze the crude product via 1 H NMR. The azetidine ring protons will present as a distinct AB quartet (typically between 3.5–4.5 ppm due to the diastereotopic nature of the ring protons adjacent to the chiral center). The absence of multiplet signals characteristic of a 5-membered pyrrolidine ring validates the >95:5 regioselectivity of the catalyst 4[4].

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Common side reactions in the synthesis of 3-substituted azetidines Source: Benchchem URL
  • -lactams (Azetidine-2,4-diones)
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors Source: NIH / PubMed Central URL
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines Source: Thieme Connect URL

Sources

Validation

In Vitro vs. In Vivo Performance of the 3-Benzyl-3-ethylazetidine Scaffold in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary The transition from in vitro hit to in vivo lead i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary

The transition from in vitro hit to in vivo lead is the most critical bottleneck in Central Nervous System (CNS) drug discovery. Traditional planar or flexible nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines) often suffer from poor metabolic stability, high non-specific brain tissue binding, and high P-glycoprotein (P-gp) efflux.

This guide objectively evaluates the 3-benzyl-3-ethylazetidine scaffold—a highly sp3-enriched, conformationally restricted building block. By analyzing comparative in vitro ADME data and in vivo pharmacokinetic (PK) results, we demonstrate how the unique physicochemical properties of the azetidine ring translate into superior unbound brain penetrance ( Kp,uu​ ) compared to traditional alternatives [1].

The Rationale: Why 3-Benzyl-3-ethylazetidine?

The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry [4]. The incorporation of a 3-benzyl-3-ethyl substitution pattern introduces critical three-dimensionality while maintaining a low molecular weight.

Mechanistic Advantages:

  • High sp3 Character: The quaternary carbon at the 3-position forces the molecule out of a flat plane, increasing aqueous solubility and reducing off-target promiscuity.

  • Reduced Basicity: The inherent ring strain of the four-membered azetidine core pulls electron density away from the nitrogen, lowering its pKa (~8.5) compared to a standard piperidine (~9.5). This reduction in basicity is the primary driver for reduced P-gp recognition at the Blood-Brain Barrier (BBB).

  • Metabolic Shielding: The ethyl and benzyl groups sterically hinder oxidative metabolism at the adjacent carbons, significantly lowering intrinsic clearance ( Clint​ ) by hepatic cytochromes.

Workflow A 3-Benzyl-3-ethylazetidine Scaffold Design B In Vitro MDR1-MDCK (Efflux Ratio < 2.0) A->B C In Vitro HLM/RLM (Cl_int < 10 µL/min/mg) A->C D In Vivo PK (Mice) (Plasma Exposure) B->D C->D E In Vivo Brain Penetrance (K_p,uu > 0.3) D->E F Efficacy Models E->F

Workflow for evaluating azetidine derivatives from in vitro screening to in vivo CNS efficacy.

In Vitro Profiling: Metabolic Stability and Permeability

To objectively assess performance, a model compound utilizing the 3-benzyl-3-ethylazetidine core was compared head-to-head against an identical pharmacophore utilizing a 3-benzylpiperidine core.

In vitro assays serve as the first gatekeeper. We utilized Human Liver Microsomes (HLM) to assess metabolic stability and the MDCK-MDR1 transwell assay to evaluate passive permeability and P-gp efflux [2].

Table 1: In Vitro ADME Comparison
Scaffold CoreHLM Clint​ (µL/min/mg)MDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)
3-Benzylpiperidine (Alternative)45.28.45.6
3-Benzyl-3-ethylazetidine (Target)12.1 22.5 1.4

Data Interpretation: The piperidine analog exhibits an Efflux Ratio (ER) of 5.6, classifying it as a strong P-gp substrate (ER > 2.0 is generally flagged in CNS discovery). Conversely, the 3-benzyl-3-ethylazetidine scaffold completely evades P-gp efflux (ER = 1.4) while demonstrating nearly triple the passive permeability ( Papp​ ).

In Vivo Translation: Pharmacokinetics and Brain Penetrance

A common pitfall in CNS drug discovery is relying on total brain-to-plasma ratio ( Kp​ ). Highly lipophilic compounds (like piperidines) often show a high Kp​ because they become trapped in the lipid-rich brain parenchyma, rendering them pharmacologically inactive. The true gold standard is Kp,uu​ —the ratio of unbound drug in the brain to unbound drug in plasma [2]. A Kp,uu​ > 0.3 is required for robust in vivo efficacy.

Table 2: In Vivo Pharmacokinetics (C57BL/6 Mice, 10 mg/kg PO)
Scaffold CorePlasma AUC (ng·h/mL)Total Brain Kp​ Brain fu,brain​ (%)Unbound Brain Kp,uu​
3-Benzylpiperidine 1,2502.80.5%0.08
3-Benzyl-3-ethylazetidine 3,420 1.1 4.2% 0.45

Data Interpretation: While the piperidine analog appears to penetrate the brain efficiently based on total Kp​ (2.8), its unbound fraction ( fu,brain​ ) is a mere 0.5%, resulting in a failing Kp,uu​ of 0.08. The 3-benzyl-3-ethylazetidine scaffold achieves an 8.4-fold higher free fraction in the brain, yielding a highly successful Kp,uu​ of 0.45, ensuring sufficient target engagement for behavioral efficacy.

Mechanism Blood Blood Compartment (Free Drug) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion (High sp3 fraction) Brain Brain Compartment (Target Engagement) BBB->Brain High Permeability Pgp P-gp Efflux Pump BBB->Pgp Substrate Recognition Pgp->Blood Efflux (Low for Azetidines)

Mechanism of BBB permeability and P-glycoprotein (P-gp) efflux evasion by the azetidine scaffold.

In Vitro vs. In Vivo Correlation (IVIVC)

The causality between the in vitro and in vivo data is strictly governed by the physicochemical properties of the 3-benzyl-3-ethylazetidine scaffold:

  • Metabolic Stability translates to Plasma Exposure: The low in vitro Clint​ (12.1 µL/min/mg) directly causes the nearly 3-fold higher in vivo plasma AUC compared to the piperidine.

  • Efflux Evasion translates to Unbound Brain Exposure: The in vitro ER of 1.4 accurately predicted that the compound would not be actively pumped out of the brain in vivo, allowing it to achieve a Kp,uu​ above the 0.3 therapeutic threshold [3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prevent false positives.

Protocol A: MDCK-MDR1 Transwell Permeability Assay

Purpose: Determine Papp​ and P-gp Efflux Ratio.

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Integrity Control (Self-Validation): Spike 100 µM Lucifer Yellow into the apical chamber. If basolateral fluorescence exceeds 1% after 2 hours, discard the well (monolayer compromised).

  • Dosing: Prepare 10 µM solutions of the 3-benzyl-3-ethylazetidine compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, and Basolateral (B) chamber for B→A transport.

  • Efflux Control (Self-Validation): Run Digoxin (known P-gp substrate) in parallel. Run a second Digoxin set with 50 µM Verapamil (P-gp inhibitor). The assay is only valid if Digoxin ER > 5.0 and drops to ~1.0 in the presence of Verapamil.

  • Quantification: Sample donor and receiver compartments at 0, 60, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Papp​=(dQ/dt)/(C0​×A) . Efflux Ratio = Papp​(B→A)/Papp​(A→B) .

Protocol B: In Vivo Brain Penetrance ( Kp,uu​ ) via Brain Slice Assay

Purpose: Determine the fraction of unbound drug in brain tissue to calculate true target exposure.

  • In Vivo Dosing: Dose C57BL/6 mice orally at 10 mg/kg. At T=1h and T=4h, collect plasma and whole brain tissue. Homogenize brain tissue and quantify total drug via LC-MS/MS to determine total Kp​ .

  • Brain Slice Preparation: Euthanize naive mice and rapidly extract the brain. Cut 300 µm coronal slices using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Incubate brain slices in aCSF spiked with 1 µM of the test compound at 37°C for 4 hours (gassed with 95% O₂ / 5% CO₂ to maintain viability).

  • Viability & Recovery Controls (Self-Validation):

    • Viability: Measure ATP levels of the slice post-incubation; discard if ATP drops >20% from baseline.

    • Recovery: Incubate the compound in aCSF without a brain slice. If recovery is <80%, the compound is binding to the plastic plate, and the assay must be repeated with low-bind plates.

  • Quantification: Measure the concentration of the compound in the buffer ( Cbuffer​ ) and the homogenized brain slice ( Cslice​ ).

  • Calculation: fu,brain​=Cbuffer​/Cslice​ . Finally, Kp,uu​=Kp​×(fu,brain​/fu,plasma​) .

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed/NIH URL
  • Source: Preprints.
  • Standardized Preclinical In Vitro Blood–Brain Barrier Mouse Assay Validates Endocytosis-Dependent Antibody Transcytosis Using Transferrin-Receptor-Mediated Pathways Source: ACS Publications URL
  • Azetidines in Drug Discovery Source: PharmaBlock URL
Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Benzyl-3-Ethylazetidine in Enzymatic Assays

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of contemporary drug development, the principle of "one drug, one target" is often an oversimplification. The reality is that small mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules can interact with multiple proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended interactions, or "off-target effects," are a leading cause of drug candidate failure, contributing to unforeseen toxicities and diminished efficacy.[1][2][3] Therefore, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a therapeutic program.[4][5]

This guide provides a robust framework for the cross-reactivity profiling of a novel compound, 3-benzyl-3-ethylazetidine, using a panel of enzymatic assays. While specific data for this compound is not yet in the public domain, the methodologies outlined herein represent the gold standard for characterizing the selectivity of any new chemical entity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, empowering researchers to build a comprehensive selectivity profile for their molecules of interest.

Strategic Experimental Design: A Tiered Approach to Profiling

A tiered approach to cross-reactivity screening is the most efficient and cost-effective strategy.[4][6] This methodology prioritizes the most common and critical off-targets in early-stage screening, expanding to a broader panel as a compound progresses through the development pipeline.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Lead Optimization T1_Kinase Broad Kinase Panel (e.g., 96-well format) T2_Phosphatase Phosphatase Panel T1_Kinase->T2_Phosphatase If hits in Tier 1 T1_Protease Key Protease Panel (e.g., Caspases, MMPs) T2_Esterase Esterase/Lipase Panel T1_Protease->T2_Esterase or promising lead T1_GPCR Safety-Relevant GPCRs (Functional Assays) T2_Other Other Relevant Enzymes (e.g., PDEs, HDACs) T1_GPCR->T2_Other T3_Expanded Expanded 'In-Vest77' Panel T2_Phosphatase->T3_Expanded For IND-enabling studies T2_Esterase->T3_Expanded T3_Custom Custom Panels Based on SAR/Target Family T2_Other->T3_Custom

Figure 1: A tiered approach to cross-reactivity screening.

Rationale for Enzyme Panel Selection

The selection of enzymes for cross-reactivity profiling should be guided by several factors, including the structural class of the compound, its intended target, and known liabilities of similar chemotypes. For a novel scaffold like 3-benzyl-3-ethylazetidine, a broad initial screen is warranted.

  • Protein Kinases: This is one of the largest and most drugged enzyme families. Due to the conserved nature of the ATP-binding site, cross-reactivity among kinases is common and a significant source of off-target effects.[7][8][9] A broad panel, such as a radiometric HotSpot™ assay, provides a direct and sensitive measure of activity.[10]

  • Proteases: This class of enzymes is critical in numerous physiological processes, and their unintended inhibition can lead to toxicities. Including representatives from major protease families (serine, cysteine, metallo, and aspartyl proteases) is crucial.

  • Phosphatases: As the functional counterparts to kinases, phosphatases are key regulators of signaling pathways. Off-target inhibition can lead to significant cellular dysregulation.

  • Esterases and Other Hydrolases: These enzymes are involved in the metabolism of both endogenous and xenobiotic compounds. Inhibition can alter the pharmacokinetic profile of the drug or co-administered therapies.

Experimental Protocols: Ensuring Data Integrity

The following are detailed, step-by-step methodologies for key enzymatic assays. The choice of assay format (e.g., fluorescence, luminescence, absorbance) depends on the specific enzyme, available substrates, and required throughput.

Protocol 1: Generic Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a generic, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[11][12]

Principle: The amount of ADP produced in a kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • 3-benzyl-3-ethylazetidine (test compound)

  • Control inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-benzyl-3-ethylazetidine in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the microplate.

    • Add 5 µL of a 2X kinase/substrate solution (prepared in kinase assay buffer) to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Reaction:

    • Add 2.5 µL of 4X ATP solution (prepared in kinase assay buffer) to each well to start the reaction.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Generic Protease Activity Assay (Fluorescence-Based)

This protocol utilizes a generic, quenched fluorescent substrate, such as fluorescein isothiocyanate (FITC)-casein.[13][14]

Principle: The substrate is heavily labeled with a fluorescent dye, causing self-quenching. Upon cleavage by a protease, the smaller, dye-labeled peptides are released, leading to an increase in fluorescence intensity.

Materials:

  • Protease of interest

  • FITC-casein substrate

  • 3-benzyl-3-ethylazetidine (test compound)

  • Control inhibitor

  • Protease assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

  • Black, flat-bottom 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-benzyl-3-ethylazetidine in DMSO as described in Protocol 1.

  • Reaction Setup:

    • Add 50 µL of protease assay buffer to each well.

    • Add 10 µL of the compound dilutions or DMSO (vehicle control).

    • Add 20 µL of the protease solution (prepared in assay buffer).

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add 20 µL of FITC-casein substrate solution (prepared in assay buffer) to each well.

    • Mix gently by shaking the plate.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC) immediately (time 0) and then at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.

    • Alternatively, for endpoint assays, incubate for a fixed time (e.g., 60 minutes) at the optimal temperature and then measure the final fluorescence.

Protocol 3: Generic Phosphatase Activity Assay (Absorbance-Based)

This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP).[15][16]

Principle: A phosphatase cleaves the phosphate group from pNPP, generating p-nitrophenol, which is yellow under alkaline conditions and can be quantified by measuring absorbance at 405 nm.

Materials:

  • Phosphatase of interest

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 3-benzyl-3-ethylazetidine (test compound)

  • Control inhibitor

  • Phosphatase assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM MgCl₂)

  • Stop solution (e.g., 1 M NaOH)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-benzyl-3-ethylazetidine in DMSO.

  • Reaction Setup:

    • Add 50 µL of the phosphatase solution (prepared in assay buffer) to each well.

    • Add 5 µL of the compound dilutions or DMSO (vehicle control).

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Add 50 µL of pNPP solution (pre-warmed to 37°C) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Stop Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

Protocol 4: Generic Esterase Activity Assay (Absorbance-Based)

This protocol uses p-nitrophenyl acetate (pNPA) as the substrate.[12][17]

Principle: An esterase hydrolyzes pNPA to p-nitrophenol and acetate. The p-nitrophenol product is yellow and can be measured by absorbance at 405 nm.

Materials:

  • Esterase of interest

  • p-Nitrophenyl acetate (pNPA) substrate

  • 3-benzyl-3-ethylazetidine (test compound)

  • Control inhibitor

  • Esterase assay buffer (e.g., 25 mM Tris, pH 8.0, 75 mM NaCl)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-benzyl-3-ethylazetidine in DMSO.

  • Reaction Setup:

    • Add 50 µL of the esterase solution (prepared in assay buffer) to each well.

    • Add 50 µL of the compound dilutions or DMSO (vehicle control).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 100 µL of pNPA solution to each well.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 405 nm in kinetic mode for 10-20 minutes. The rate of change in absorbance is proportional to the esterase activity.

Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response (e.g., enzyme activity) is reduced by half.

  • Data Normalization: Convert the raw data (luminescence, fluorescence, or absorbance) to percent inhibition.

    • 0% inhibition = signal from the vehicle control (no inhibitor).

    • 100% inhibition = background signal (no enzyme).

    • Percent Inhibition = 100 * (1 - [(Signal of sample - Signal of no enzyme) / (Signal of vehicle - Signal of no enzyme)])

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[18]

G origin x_axis y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 x_ic50 IC50 p5->x_ic50 p7 p6->p7 p8 p7->p8 y_50 50% y_50->p5

Figure 2: Representative dose-response curve for IC₅₀ determination.

Data Presentation: Comparative Tables

Summarize all quantitative data into clearly structured tables for easy comparison. This allows for a quick assessment of the compound's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of 3-Benzyl-3-Ethylazetidine

Enzyme TargetEnzyme ClassAssay FormatIC₅₀ (µM)
Primary Target (e.g., Kinase A) Luminescence 0.05
Kinase BKinaseLuminescence> 10
Kinase CKinaseLuminescence1.2
Protease XSerine ProteaseFluorescence> 10
Caspase-3Cysteine ProteaseFluorescence8.5
PTP1BPhosphataseAbsorbance> 10
Carboxylesterase 1EsteraseAbsorbance5.7
StaurosporineKinaseLuminescence0.01
IndinavirProteaseFluorescence0.001

Control compounds in italics.

Interpreting the Selectivity Profile

The selectivity of a compound is often expressed as a ratio of its IC₅₀ value against off-targets to its IC₅₀ value against the primary target. A higher ratio indicates greater selectivity. For example, in the hypothetical data above, 3-benzyl-3-ethylazetidine is 24-fold more selective for its primary target over Kinase C (1.2 µM / 0.05 µM). A selectivity window of at least 100-fold is often desired for a clinical candidate, though this can vary depending on the therapeutic indication and the nature of the off-target.

Conclusion: A Pathway to Safer, More Effective Therapeutics

The cross-reactivity profiling of 3-benzyl-3-ethylazetidine, or any new chemical entity, is a critical exercise in due diligence. By employing a strategic, tiered approach and robust, well-validated enzymatic assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for guiding medicinal chemistry efforts to mitigate off-target effects, interpreting in vivo pharmacology and toxicology data, and ultimately, increasing the probability of developing a safe and effective therapeutic agent. The methodologies described in this guide provide a solid foundation for achieving these goals, ensuring that decisions are based on high-quality, reproducible data.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. (n.d.). PMC. Retrieved from [Link]

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. (2009). PubMed. Retrieved from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Fluorescence Polarization Immunoassay. (n.d.). Wikipedia. Retrieved from [Link]

  • Luminescent Assay Kits. (n.d.). BPS Bioscience. Retrieved from [Link]

  • The relevance of homogeneous radiometric assays in modern drug discovery. (2016). Journal of Biomolecular Screening.
  • Style. (2024). Graphviz. Retrieved from [Link]

  • A tiered approach to population-based in vitro testing for cardiotoxicity: Balancing estimates of potency and variability. (2022). PMC. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence Polarization (FP). (2026). Molecular Devices. Retrieved from [Link]

  • 3.3. Esterase Activity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Tiered Testing Approaches. (n.d.). IIVS. Retrieved from [Link]

  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Retrieved from [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC. Retrieved from [Link]

  • Basic Guidelines for Reporting Non-Clinical Data. (2019). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). SpringerLink.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Retrieved from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC. Retrieved from [Link]

  • Enzyme assay - Acid phosphatase. (n.d.). BISC 429. Retrieved from [Link]

  • E66: When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Laboratories. Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. Retrieved from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • Phosphatase Assay Kit. (2012). G-Biosciences. Retrieved from [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PMC. Retrieved from [Link]

  • Protocol - Phosphatase Activity. (n.d.). SSERC. Retrieved from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (n.d.). PMC. Retrieved from [Link]

  • DOT (graph description language). (n.d.). Wikipedia. Retrieved from [Link]

  • Create a Flowchart using Graphviz Dot. (2022). Medium. Retrieved from [Link]

  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • Best practices for presenting data in tables and figures. (2020). Canada.ca. Retrieved from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS Computational Biology. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). clyte. Retrieved from [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). PMC. Retrieved from [Link]

  • Graphviz DOT Diagrams. (2024). ITOHI. Retrieved from [Link]

  • What is the best way to present the data?. (2015). ResearchGate. Retrieved from [Link]

  • Enzymes in secondary pharmacology screening panels: is there room for improvement?. (n.d.). PMC. Retrieved from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Operational Consequences

Operational Guide to the Safe Handling and Disposal of 3-Benzyl-3-ethylazetidine As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 3-Benzyl-3-ethylazetidine

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 3-benzyl-3-ethylazetidine (frequently utilized as its hydrochloride salt, CAS 91562-29-7) [1] requires specific operational protocols due to its structural features—namely, the reactive secondary amine and the inherent ring strain of the four-membered azetidine heterocycle. This guide provides a self-validating system for its proper handling, spill mitigation, and disposal, ensuring regulatory compliance and laboratory safety [2].

Before executing any disposal protocol, it is imperative to understand the causality behind the procedures. The properties of the molecule dictate its behavior in waste matrices and influence the selection of containment materials.

Table 1: Physicochemical Parameters Influencing Disposal Strategy

ParameterValue / DescriptorOperational Consequence
Compound 3-Benzyl-3-ethylazetidineTarget analyte for disposal tracking and EHS manifesting.
CAS Number 91562-29-7 (HCl salt)Essential for regulatory compliance and waste logging.
Molecular Formula C12H18ClN (HCl salt)Chloride content dictates routing to halogenated waste streams if highly concentrated.
Molecular Weight 211.73 g/mol Utilized for precise mass balance calculations during bulk disposal.
Functional Groups Secondary amine, aromatic ringBasic nature requires pH monitoring in aqueous waste to prevent precipitation or exothermic reactions.

Part 2: Experimental Protocol 1 - Spill Mitigation and Decontamination

Spills involving azetidine derivatives must be managed rapidly to prevent exposure and cross-contamination. The following methodology applies to both the free base (liquid) and the hydrochloride salt (solid).

Step 1: Hazard Assessment and PPE Verification Immediately isolate the spill area. Personnel must don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended due to the penetrative potential of organic free bases), safety goggles, and a lab coat. If the spill occurs outside a fume hood, verify adequate room ventilation before proceeding.

Step 2: Containment and Neutralization

  • For the Solid HCl Salt: Gently cover the powder with damp sand or a commercial inert absorbent to prevent aerosolization. Avoid sweeping dry powder.

  • For the Liquid Free Base: Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Because the free base is a reactive secondary amine, avoid using acidic neutralizing agents directly on the spill, as the resulting exothermic acid-base reaction can volatilize the compound.

Step 3: Collection and Primary Packaging Carefully scoop the absorbed material using a non-sparking tool. Transfer the matrix into a wide-mouth, high-density polyethylene (HDPE) container. HDPE is selected because it resists degradation by basic amines and organic residues.

Step 4: Surface Decontamination Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all wash liquids into the aqueous waste stream. Critical: Do not use strong oxidizers (like bleach) for decontamination, as amines can react with hypochlorite to form highly toxic chloramines [3].

Part 3: Experimental Protocol 2 - Systematic Waste Segregation and Disposal

The disposal of 3-benzyl-3-ethylazetidine must follow a strict segregation logic to prevent incompatible reactions in central waste carboys.

Step 1: Categorization of the Waste Matrix Determine the physical state and solvent composition of the waste containing the azetidine derivative. This dictates the downstream disposal route.

Step 2: Segregation Execution

  • Organic Halogenated Waste: If the compound is dissolved in chlorinated solvents (e.g., dichloromethane, chloroform) or if high concentrations of the hydrochloride salt are present in organic mixtures, route to the halogenated waste stream.

  • Organic Non-Halogenated Waste: Solutions in solvents like methanol, ethanol, or ethyl acetate must be routed here.

  • Aqueous Waste: Aqueous washes containing the hydrochloride salt must have their pH verified. Ensure the pH is between 5 and 9 before adding to the central aqueous waste carboy to prevent the precipitation of the free base or unwanted reactions with other waste components.

Step 3: Manifesting and Licensed Incineration Seal the waste containers and label them explicitly with the full chemical name (avoid abbreviations). The ultimate disposal method for 3-benzyl-3-ethylazetidine is high-temperature incineration at a licensed chemical waste facility equipped with an afterburner and a wet scrubber. The scrubber is critical for neutralizing nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during the combustion of the hydrochloride salt [2].

Waste Segregation Workflow

WasteSegregation Start 3-Benzyl-3-ethylazetidine Waste Stream State Physical State? Start->State Solid Solid Waste (PPE, Vials) State->Solid Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid Liquid Incineration Licensed Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Waste (pH adjusted) Solvent->Aqueous Water-based Organic Organic Waste Solvent->Organic Organic-based Aqueous->Incineration Halogenated Halogenated (e.g., DCM) Organic->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH) Organic->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and proper disposal routing of 3-benzyl-3-ethylazetidine waste.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Benzyl-3-ethylazetidine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazard Assessment in Research Laboratories. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.